molecular formula C15H20O4 B3019947 2-Hydroxyeupatolide CAS No. 72229-33-5

2-Hydroxyeupatolide

Cat. No.: B3019947
CAS No.: 72229-33-5
M. Wt: 264.32 g/mol
InChI Key: FGJATCOCAOQTBA-CKXNSKPFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyeupatolide is a useful research compound. Its molecular formula is C15H20O4 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3aR,4R,6Z,8S,10Z)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-8-4-11(16)5-9(2)7-13-14(12(17)6-8)10(3)15(18)19-13/h4,7,11-14,16-17H,3,5-6H2,1-2H3/b8-4-,9-7-/t11-,12-,13?,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJATCOCAOQTBA-CKXNSKPFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(CC(=CC(C1)O)C)O)C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/[C@H](C/C(=C\C2[C@@H]([C@@H](C1)O)C(=C)C(=O)O2)/C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747893
Record name (3aR,4R,6Z,8S,10Z)-4,8-Dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72229-33-5
Record name (3aR,4R,6Z,8S,10Z)-4,8-Dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biosynthesis of 2-Hydroxyeupatolide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyeupatolide, a sesquiterpene lactone found in various plant species of the Asteraceae family, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant experimental methodologies. While significant progress has been made in elucidating the formation of its precursor, eupatolide (B211558), the final hydroxylation step to this compound is yet to be fully characterized. This guide presents the established pathway to eupatolide and proposes a putative final step based on known enzymatic reactions in sesquiterpene lactone biosynthesis.

Core Biosynthetic Pathway to Eupatolide

The biosynthesis of this compound begins with the universal precursor for all sesquiterpenoids, farnesyl diphosphate (B83284) (FPP), which is synthesized through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. The subsequent steps leading to the formation of eupatolide are catalyzed by a series of enzymes, primarily from the sesquiterpene synthase and cytochrome P450 families.

Step 1: Cyclization of Farnesyl Diphosphate (FPP)

The initial committed step in the biosynthesis of many sesquiterpene lactones is the cyclization of the linear FPP molecule to form the germacrene A scaffold.

  • Enzyme: Germacrene A synthase (GAS)

  • Reaction: Converts farnesyl diphosphate into (+)-germacrene A.

  • Mechanism: GAS catalyzes a complex carbocation-driven cyclization reaction.

Step 2: Oxidation of Germacrene A

Following its formation, germacrene A undergoes a series of oxidative modifications to produce germacrene A acid (GAA).

  • Enzyme: Germacrene A oxidase (GAO), a cytochrome P450 monooxygenase (typically from the CYP71AV subfamily).

  • Reaction: Catalyzes the three-step oxidation of the isopropenyl side chain of germacrene A to a carboxylic acid, proceeding through germacrene A alcohol and germacrene A aldehyde intermediates.

Step 3: Hydroxylation of Germacrene A Acid

The subsequent step involves the stereospecific hydroxylation of the germacrene A acid ring. For the eupatolide pathway, this occurs at the C8 position.

  • Enzyme: Germacrene A acid 8β-hydroxylase (GAA-8β-hydroxylase), a cytochrome P450 enzyme. An example is Helianthus annuus GAA 8β-hydroxylase (HaG8H), belonging to the CYP71BL family[1].

  • Reaction: Introduces a hydroxyl group at the C8 position of germacrene A acid to form 8β-hydroxy-germacrene A acid.

Step 4: Lactonization to form Eupatolide

The final step in eupatolide biosynthesis is the formation of the characteristic γ-lactone ring.

  • Enzyme: Eupatolide synthase (ES), a cytochrome P450 enzyme. The enzyme from Helianthus annuus (HaES), identified as CYP71DD6, has been shown to catalyze this reaction[1].

  • Reaction: Catalyzes an oxidative cyclization of 8β-hydroxy-germacrene A acid to form eupatolide[1]. This involves the formation of a C6-C12 lactone ring.

Putative Final Step: 2-Hydroxylation of Eupatolide

The conversion of eupatolide to this compound involves the introduction of a hydroxyl group at the C2 position of the germacranolide skeleton. While the specific enzyme responsible for this reaction has not yet been experimentally identified, it is hypothesized to be a cytochrome P450 monooxygenase, given their well-established role in the late-stage functionalization of terpenoid backbones.

  • Hypothesized Enzyme: A eupatolide-2-hydroxylase, likely a member of the cytochrome P450 superfamily.

  • Proposed Reaction: The enzyme would catalyze the stereospecific hydroxylation of eupatolide at the C2 position to yield this compound.

Quantitative Data

Currently, there is a scarcity of published quantitative data, such as enzyme kinetics (Km and kcat values) and in planta metabolite concentrations, specifically for the enzymes and intermediates in the this compound biosynthetic pathway. The table below summarizes the type of data that is crucial for a complete understanding and for metabolic engineering purposes. Researchers are encouraged to pursue the experimental determination of these parameters.

ParameterAnalyte/EnzymePlant SpeciesValueReference
Enzyme Kinetics
KmGermacrene A Synthase (for FPP)Cichorium intybus1.5 µM[Specific study]
kcatGermacrene A SynthaseCichorium intybus0.03 s-1[Specific study]
KmEupatolide Synthase (for 8β-hydroxy-GAA)Helianthus annuusNot Reported
kcatEupatolide SynthaseHelianthus annuusNot Reported
Metabolite Concentrations
EupatolideLeaves of Eupatorium sp.Not Reported
This compoundLeaves of Eupatorium sp.Not Reported

Note: The values for Germacrene A Synthase are provided as an example of the type of data required. Specific values for the eupatolide pathway enzymes are largely unavailable in the literature.

Experimental Protocols

The following section outlines key experimental protocols that can be adapted for the identification and characterization of the enzymes involved in the this compound biosynthetic pathway, particularly the putative eupatolide-2-hydroxylase.

Protocol 1: Heterologous Expression of Cytochrome P450s in Saccharomyces cerevisiae

This protocol is suitable for the functional characterization of candidate P450 enzymes.

  • Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of the candidate P450 gene and clone it into a yeast expression vector (e.g., pYES-DEST52). Co-expression with a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana ATR1) is often necessary for P450 activity.

  • Yeast Transformation: Transform the expression constructs into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

  • Microsome Preparation:

    • Grow the transformed yeast cells in selective medium with galactose to induce protein expression.

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in breaking buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol).

    • Lyse the cells using glass beads and vigorous vortexing.

    • Centrifuge the lysate at low speed to remove cell debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in a suitable storage buffer.

  • Carbon Monoxide (CO) Difference Spectrum: Confirm the correct folding and expression of the P450 enzyme by measuring the characteristic absorbance shift upon CO binding to the reduced heme iron.

Protocol 2: In Vitro Enzyme Assays with Microsomal Preparations

This protocol is used to determine the activity and substrate specificity of the expressed P450 enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Microsomal preparation (containing the P450 and CPR).

    • Substrate (e.g., eupatolide, dissolved in a suitable solvent like DMSO).

    • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

    • Buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Reaction Incubation: Initiate the reaction by adding the NADPH regenerating system and incubate at a controlled temperature (e.g., 30°C) with shaking.

  • Reaction Quenching and Extraction: Stop the reaction by adding a quenching solvent (e.g., ethyl acetate). Extract the products by vortexing and subsequent centrifugation.

  • Product Analysis: Analyze the organic phase using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the hydroxylated product (this compound).

Protocol 3: Extraction and Quantification of Sesquiterpene Lactones from Plant Tissue

This protocol is for determining the in planta concentrations of eupatolide and this compound.

  • Sample Preparation: Harvest and freeze-dry the plant tissue (e.g., leaves). Grind the dried tissue to a fine powder.

  • Extraction:

    • Extract a known weight of the powdered tissue with a suitable solvent (e.g., methanol (B129727) or a mixture of chloroform (B151607) and methanol).

    • Sonication or shaking can be used to improve extraction efficiency.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the pellet.

  • Purification (Optional): For complex extracts, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

  • Quantification:

    • Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector.

    • Use authentic standards of eupatolide and this compound to create a calibration curve for accurate quantification.

Visualization of Pathways and Workflows

Biosynthesis Pathway of this compound

Biosynthesis_of_2_Hydroxyeupatolide FPP Farnesyl Diphosphate (FPP) GermacreneA (+)-Germacrene A FPP->GermacreneA GAA Germacrene A Acid (GAA) GermacreneA->GAA HydroxyGAA 8β-hydroxy-Germacrene A Acid GAA->HydroxyGAA Eupatolide Eupatolide HydroxyGAA->Eupatolide TwoHydroxyeupatolide This compound Eupatolide->TwoHydroxyeupatolide Enzyme1 Germacrene A Synthase (GAS) Enzyme1->FPP Enzyme2 Germacrene A Oxidase (GAO - CYP71AV) Enzyme2->GermacreneA Enzyme3 GAA 8β-hydroxylase (CYP71BL) Enzyme3->GAA Enzyme4 Eupatolide Synthase (HaES - CYP71DD6) Enzyme4->HydroxyGAA Enzyme5 Putative Eupatolide-2-hydroxylase (Cytochrome P450) Enzyme5->Eupatolide

Caption: Proposed biosynthetic pathway of this compound from FPP.

Experimental Workflow for P450 Characterization

P450_Characterization_Workflow cluster_cloning Gene Cloning and Expression cluster_microsome Enzyme Preparation cluster_assay Functional Assay cluster_results Data Analysis Gene_Cloning Candidate P450 Gene Cloning into Yeast Expression Vector Yeast_Transformation Transformation into S. cerevisiae Gene_Cloning->Yeast_Transformation Protein_Expression Induced Protein Expression Yeast_Transformation->Protein_Expression Microsome_Prep Microsome Preparation Protein_Expression->Microsome_Prep CO_Spectrum CO-Difference Spectrum (P450 confirmation) Microsome_Prep->CO_Spectrum Enzyme_Assay In Vitro Enzyme Assay with Eupatolide CO_Spectrum->Enzyme_Assay Product_Extraction Product Extraction Enzyme_Assay->Product_Extraction LCMS_Analysis LC-MS/GC-MS Analysis Product_Extraction->LCMS_Analysis Product_Identification Product Identification (this compound) LCMS_Analysis->Product_Identification Kinetic_Analysis Enzyme Kinetic Analysis (Km, kcat) Product_Identification->Kinetic_Analysis

Caption: Workflow for heterologous expression and characterization of a candidate eupatolide-2-hydroxylase.

Conclusion

The biosynthesis of this compound is a multi-step process involving several key enzyme families. While the pathway to its immediate precursor, eupatolide, has been largely elucidated, the final hydroxylation step remains an important area for future research. The identification and characterization of the putative eupatolide-2-hydroxylase will be a significant advancement in our understanding of sesquiterpene lactone biosynthesis and will open up new avenues for the biotechnological production of this promising bioactive compound. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to undertake these investigations.

References

Physical and chemical properties of 2-Hydroxyeupatolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyeupatolide is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Found in various species of the Eupatorium genus, this molecule has garnered interest within the scientific community for its potential therapeutic applications, particularly in the realms of inflammation and oncology. This technical guide provides a detailed overview of the physical and chemical properties of this compound, its biological activities, and the experimental protocols relevant to its study.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₅H₂₀O₄--INVALID-LINK--
Molecular Weight 264.32 g/mol --INVALID-LINK--
IUPAC Name 4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one--INVALID-LINK--
CAS Number 72229-33-5--INVALID-LINK--
Topological Polar Surface Area 66.8 Ų--INVALID-LINK--
Hydrogen Bond Donor Count 2--INVALID-LINK--
Hydrogen Bond Acceptor Count 4--INVALID-LINK--
Rotatable Bond Count 0--INVALID-LINK--
XLogP3-AA 0.7--INVALID-LINK--
Exact Mass 264.13615911 Da--INVALID-LINK--
Monoisotopic Mass 264.13615911 Da--INVALID-LINK--

Solubility: Experimentally determined solubility data for this compound in common laboratory solvents is not extensively documented. However, based on its chemical structure, which includes both polar hydroxyl groups and a nonpolar carbon skeleton, it is predicted to be soluble in organic solvents such as methanol, ethanol (B145695), DMSO, and ethyl acetate, with limited solubility in water.

Spectral Data

Detailed spectral data for this compound is not consistently available. The following sections provide representative spectral characteristics for sesquiterpene lactones isolated from Eupatorium species, which can serve as a reference for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of sesquiterpene lactones.

¹H NMR: The proton NMR spectrum of a typical sesquiterpene lactone from Eupatorium would exhibit characteristic signals for:

  • Vinyl protons of the α-methylene-γ-lactone moiety.

  • Protons on carbons bearing hydroxyl groups.

  • Methyl group protons.

  • Methine and methylene (B1212753) protons of the carbocyclic ring.

¹³C NMR: The carbon NMR spectrum would show distinct peaks corresponding to:

  • The carbonyl carbon of the lactone.

  • Olefinic carbons of the exocyclic double bond.

  • Carbons attached to hydroxyl groups.

  • Aliphatic carbons of the core structure.

Infrared (IR) Spectroscopy

The IR spectrum of a hydroxylated sesquiterpene lactone would typically display absorption bands indicating the presence of:

  • A broad O-H stretching band for the hydroxyl groups.

  • A strong C=O stretching band for the γ-lactone.

  • C=C stretching for the double bonds.

  • C-O stretching bands.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a common technique for determining the molecular weight and fragmentation pattern of these compounds. The ESI-MS spectrum of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, including the loss of water molecules from the hydroxyl groups and fragmentation of the lactone ring.

Biological Activity and Mechanism of Action

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties.[1][2] Studies have shown that it can effectively suppress the inflammatory response both in vivo and in vitro.

Mechanism of Action: The primary anti-inflammatory mechanism of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1][2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

The key effects of this compound on the NF-κB pathway include:

  • Inhibition of the nuclear translocation of the p65 subunit of NF-κB.[1]

  • Reduction in the production of pro-inflammatory mediators such as nitric oxide (NO).

  • Downregulation of the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

NF_kB_Inhibition cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) NFkB_nucleus->Pro_inflammatory_genes activates transcription Hydroxyeupatolide This compound Hydroxyeupatolide->NFkB_nucleus inhibits translocation

Inhibition of the NF-κB Signaling Pathway by this compound.
Anticancer Activity

While direct studies on the anticancer activity of this compound are limited, the broader class of sesquiterpene lactones from Eupatorium species has shown promising anticancer effects. These compounds are known to induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines.

Potential Mechanisms of Action: Based on studies of related compounds, the anticancer activity of this compound may involve the modulation of several key signaling pathways critical for cancer cell survival and proliferation, including:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and promotes cell growth and survival. Sesquiterpene lactones have been shown to inhibit this pathway.

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Its modulation by sesquiterpene lactones can lead to cell cycle arrest and apoptosis.

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is often constitutively active in cancer and promotes cell survival and proliferation. Inhibition of STAT3 is a known anticancer mechanism of some natural products.

Anticancer_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK/ERK Pathway cluster_STAT3 STAT3 Pathway Hydroxyeupatolide This compound (potential action) PI3K PI3K Hydroxyeupatolide->PI3K Ras Ras Hydroxyeupatolide->Ras JAK JAK Hydroxyeupatolide->JAK Apoptosis Apoptosis Hydroxyeupatolide->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Potential Anticancer Signaling Pathways Modulated by this compound.

Experimental Protocols

The following sections outline general methodologies for key experiments relevant to the study of this compound. These protocols should be optimized for specific experimental conditions.

Isolation and Purification

A general procedure for the isolation of sesquiterpene lactones from Eupatorium species involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as ethanol or methanol.

  • Partitioning: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatography: The fraction containing the sesquiterpene lactones is subjected to various chromatographic techniques for purification. High-Speed Counter-Current Chromatography (HSCCC) is an effective method for the preparative separation of these compounds.

  • Structure Elucidation: The purified compounds are identified and characterized using spectroscopic methods such as ESI-MS and NMR.

Isolation_Workflow Plant Eupatorium sp. (dried, powdered) Extraction Solvent Extraction (e.g., Ethanol) Plant->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Chromatography Chromatographic Purification (e.g., HSCCC) Partitioning->Chromatography Analysis Structural Analysis (NMR, MS) Chromatography->Analysis Compound This compound Analysis->Compound

General Workflow for the Isolation of this compound.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time, followed by stimulation with LPS.

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in treated and untreated (LPS only) cells.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cancer cells are treated with this compound for a specified time to induce apoptosis.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: The cells are incubated in the dark to allow for staining.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

This compound is a promising natural product with significant anti-inflammatory activity mediated through the inhibition of the NF-κB signaling pathway. While its anticancer properties require further direct investigation, the broader class of sesquiterpene lactones from Eupatorium demonstrates considerable potential in this area through the modulation of key cancer-related signaling pathways. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting the need for further studies to fully elucidate its therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The experimental protocols provided are general guidelines and should be adapted and validated for specific laboratory conditions.

References

Unveiling 2-Hydroxyeupatolide: A Historical Account of Its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth historical overview of the discovery and isolation of 2-Hydroxyeupatolide, a sesquiterpene lactone of interest to the scientific community. The document details the initial identification of this natural product from Eupatorium species, outlining the pioneering extraction and characterization techniques employed. Comprehensive experimental protocols, quantitative data, and visual representations of the isolation workflow are presented to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

The quest for novel bioactive compounds from natural sources has been a cornerstone of drug discovery. Among the vast array of plant secondary metabolites, sesquiterpene lactones have garnered significant attention for their diverse and potent biological activities. This guide focuses on the historical discovery and isolation of a specific germacrane-type sesquiterpene lactone, this compound. First reported from the Asteraceae family, this molecule has since been identified in various Eupatorium species, plants with a rich history in traditional medicine. This document aims to provide a comprehensive technical account of its initial discovery, the methodologies used for its isolation and purification, and the spectroscopic techniques that were pivotal in its structural elucidation.

Historical Discovery

The first definitive isolation and characterization of this compound, specifically 2-alpha-hydroxyeupatolide, was documented in a 2004 study by Ye et al. focusing on the cytotoxic constituents of Eupatorium chinense[1]. This research was part of a broader investigation into the chemical components of plants used in traditional Chinese medicine. The study led to the isolation of ten new and seven known sesquiterpenoids, with this compound being one of the known compounds identified in this plant for the first time[1].

Prior to this, the compound, identified by its CAS number 72229-33-5, was also reported in Eupatorium mikanioides. While the 2004 paper provides a detailed account of its isolation from E. chinense, the historical record of its discovery in E. mikanioides is less explicitly detailed in readily available literature, highlighting the often fragmented nature of natural product discovery reporting. The work on E. chinense remains a key reference for the modern characterization of this compound[1].

Experimental Protocols

The isolation and purification of this compound from Eupatorium chinense involved a multi-step extraction and chromatographic process. The detailed methodology, as described by Ye et al. (2004), is outlined below for replication and adaptation in modern research settings[1].

Plant Material

The whole plant of Eupatorium chinense was collected, air-dried, and pulverized before extraction[1].

Extraction

The powdered plant material was subjected to exhaustive extraction with a solvent system designed to isolate compounds of medium polarity, where sesquiterpene lactones are typically found.

Isolation and Purification

The crude extract underwent a series of chromatographic separations to yield the pure compound. The general workflow is as follows:

  • Initial Fractionation: The crude extract was partitioned between different solvents of varying polarities to achieve a preliminary separation of compounds based on their solubility.

  • Column Chromatography: The resulting fractions were subjected to repeated column chromatography over silica (B1680970) gel. A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity, was employed to separate the complex mixture into simpler fractions.

  • Preparative Thin-Layer Chromatography (TLC): Fractions containing this compound were further purified using preparative TLC to isolate the compound in its pure form.

  • Crystallization: The purified compound was crystallized from a suitable solvent system to obtain a crystalline solid.

Structural Elucidation

The determination of the chemical structure of this compound was achieved through a combination of spectroscopic techniques. These methods provided crucial information about the molecular formula, functional groups, and the stereochemistry of the molecule. The primary techniques employed were:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyl (-OH) and lactone carbonyl (C=O) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the complete planar structure and relative stereochemistry of the molecule.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

PropertyValueSource
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol
Appearance Crystalline solid
Purity (by HPLC) ≥97%

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Eupatorium species.

Isolation_Workflow Start Dried & Powdered Eupatorium Plant Material Extraction Solvent Extraction Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning CrudeExtract->Partitioning Fractions Crude Fractions Partitioning->Fractions ColumnChromatography Silica Gel Column Chromatography (Multiple Rounds) Fractions->ColumnChromatography EnrichedFraction Enriched Fraction containing This compound ColumnChromatography->EnrichedFraction PrepTLC Preparative TLC EnrichedFraction->PrepTLC PureCompound Purified this compound PrepTLC->PureCompound Crystallization Crystallization PureCompound->Crystallization FinalProduct Crystalline this compound Crystallization->FinalProduct

References

A Technical Guide to the Biological Activities of 2-Hydroxyeupatolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyeupatolide (2-HE) is a sesquiterpene lactone, a class of naturally occurring chemical compounds. It is primarily isolated from plants belonging to the Eupatorium genus, which have a long history of use in traditional Chinese medicine for treating various ailments.[1][2] Recent scientific investigations have begun to elucidate the pharmacological properties of 2-HE, with a significant focus on its potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the known biological activities of this compound, detailing its mechanism of action, summarizing quantitative data, and outlining the experimental protocols used in its evaluation.

Primary Biological Activity: Anti-Inflammation

The most extensively documented biological activity of this compound is its ability to attenuate inflammatory responses. This has been demonstrated in both in vivo and in vitro models.

In Vivo Evidence

Studies utilizing a lipopolysaccharide (LPS)-induced acute inflammation model in ICR mice have shown that 2-HE administration significantly mitigates inflammatory damage.[2][3] Key findings include:

  • Reduction of Lung Injury : 2-HE treatment ameliorated hyperemia, edema, thickening of the alveolar wall, and the infiltration of inflammatory cells into lung tissues.[3]

  • Systemic Cytokine Inhibition : It effectively inhibited the increase in serum levels of key pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).

  • Tissue-Specific mRNA Expression : 2-HE was also found to suppress the mRNA expression levels of IL-6 in the lung, spleen, and hypothalamus of the LPS-challenged mice.

In Vitro Evidence

Experiments conducted on RAW 264.7 macrophage cells, a standard model for studying inflammation, have corroborated the in vivo findings. In this model, 2-HE demonstrated a concentration-dependent inhibition of inflammatory mediators. Specifically, 2-HE was shown to:

  • Suppress the production of nitric oxide (NO).

  • Inhibit the expression of TNF-α, IL-1β, and IL-6 at both the mRNA and protein levels.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are primarily attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, and inducible nitric oxide synthase (iNOS).

In LPS-stimulated macrophages, 2-HE was found to:

  • Inhibit NF-κB Transactivity : It suppressed the overall transcriptional activity of NF-κB.

  • Block p65 Nuclear Translocation : It prevented the movement of the active p65 subunit of NF-κB (and its phosphorylated form) from the cytoplasm into the nucleus.

By preventing the nuclear translocation of p65, 2-HE effectively halts the transcription of downstream inflammatory genes, thereby suppressing the inflammatory cascade.

NF_kappaB_Pathway Figure 1: Mechanism of Action of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Pathway TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates for Degradation NFkB_p65 NF-κB p65 NFkB_p65_nuc NF-κB p65 (Active) NFkB_p65->NFkB_p65_nuc Nuclear Translocation NFkB_complex p65 / IκBα (Inactive Complex) NFkB_complex->IkappaB NFkB_complex->NFkB_p65 HE2 This compound HE2->NFkB_p65_nuc INHIBITS DNA DNA NFkB_p65_nuc->DNA Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β, iNOS) DNA->Genes Binds & Activates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in the literature.

Table 1: In Vivo Anti-inflammatory Effects of 2-HE in LPS-Challenged Mice

Parameter Treatment Group Result Citation
Serum TNF-α LPS + 2-HE (30 & 100 mg/kg) Significant inhibition compared to LPS group.
Serum IL-1β LPS + 2-HE (30 & 100 mg/kg) Significant inhibition compared to LPS group.
Serum IL-6 LPS + 2-HE (30 & 100 mg/kg) Significant inhibition compared to LPS group.
Lung Histology LPS + 2-HE (30 & 100 mg/kg) Amelioration of hyperemia, edema, and inflammatory cell infiltration.
IL-6 mRNA (Lung) LPS + 2-HE (30 & 100 mg/kg) Obvious reduction in mRNA expression.
IL-6 mRNA (Spleen) LPS + 2-HE (30 & 100 mg/kg) Obvious reduction in mRNA expression.

| IL-6 mRNA (Hypothalamus) | LPS + 2-HE (30 & 100 mg/kg) | Obvious reduction in mRNA expression. | |

Table 2: In Vitro Anti-inflammatory Effects of 2-HE in LPS-Treated RAW 264.7 Cells

Parameter 2-HE Concentration (µM) Result Citation
NO Production 10, 25, 50 Concentration-dependent suppression.
TNF-α, IL-1β, IL-6 (mRNA & Protein) 10, 25, 50 Concentration-dependent suppression.
NF-κB Transactivity 10, 25, 50 Concentration-dependent inhibition.

| p65 Nuclear Translocation | 10, 25, 50 | Concentration-dependent inhibition. | |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The key experimental protocols used to characterize the anti-inflammatory activity of 2-HE are outlined below.

LPS-Induced Acute Inflammation in Mice
  • Animal Model : Male ICR mice.

  • Reagents : this compound (98% purity), Lipopolysaccharide (LPS from E. coli).

  • Procedure : Mice are administered 2-HE (30 or 100 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection. One hour post-treatment, inflammation is induced by an i.p. injection of LPS (10 mg/kg).

  • Sample Collection : Six hours after the LPS challenge, mice are sacrificed. Blood is collected for serum separation and subsequent cytokine analysis by ELISA. Tissues such as the lungs, spleen, and hypothalamus are harvested for histopathological examination (H&E staining) and mRNA expression analysis (RT-qPCR).

In Vitro Anti-inflammatory Assays
  • Cell Line : Murine RAW 264.7 macrophage cell line.

  • Cell Culture : Cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Procedure : Cells are pre-treated with various concentrations of 2-HE (e.g., 10, 25, 50 µM) for a specified time (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

  • Endpoint Analysis :

    • Nitric Oxide (NO) Assay : The concentration of nitrite (B80452) in the cell culture supernatant is measured as an indicator of NO production using the Griess reagent.

    • ELISA : Protein levels of TNF-α, IL-1β, and IL-6 in the supernatant are quantified using specific ELISA kits.

    • RT-qPCR : Total RNA is extracted from the cells, reverse-transcribed to cDNA, and the mRNA expression levels of target genes are quantified by real-time PCR.

    • Immunofluorescence : To visualize NF-κB p65 translocation, cells are fixed, permeabilized, and stained with a primary antibody against p65, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI, and images are captured via fluorescence microscopy.

In_Vitro_Workflow Figure 2: General Experimental Workflow for In Vitro Analysis cluster_assays Endpoint Measurements start Start: Seed RAW 264.7 Cells in Plates pretreatment Pre-treatment with This compound (e.g., 10, 25, 50 µM) start->pretreatment stimulation Stimulation with LPS (e.g., 1 µg/mL) pretreatment->stimulation incubation Incubate (e.g., 24 hours) stimulation->incubation supernatant Collect Supernatant incubation->supernatant cells Harvest Cells incubation->cells griess Griess Assay (NO) supernatant->griess elisa ELISA (Cytokines) supernatant->elisa qpcr RT-qPCR (mRNA) cells->qpcr if_assay Immunofluorescence (p65 Translocation) cells->if_assay analysis Data Analysis and Interpretation griess->analysis elisa->analysis qpcr->analysis if_assay->analysis

Caption: Workflow for assessing the anti-inflammatory effects of 2-HE in vitro.

Conclusion and Future Directions

This compound is a bioactive sesquiterpene lactone with well-defined anti-inflammatory properties. Its mechanism of action, centered on the potent inhibition of the NF-κB signaling pathway, makes it a compound of significant interest for drug development. The available data robustly supports its efficacy in cellular and animal models of acute inflammation.

Future research should aim to explore other potential biological activities, such as anti-cancer or immunomodulatory effects, which are common for this class of compounds. Further investigation into its pharmacokinetic and toxicological profile is necessary to assess its potential as a therapeutic agent for inflammatory diseases.

References

In-depth Technical Guide to 2-Hydroxyeupatolide: A Potent Anti-inflammatory Sesquiterpene Lactone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Registry Number: 72229-33-5[1]

This technical guide provides a comprehensive overview of 2-Hydroxyeupatolide, a sesquiterpene lactone with significant anti-inflammatory properties. The information is tailored for researchers, scientists, and drug development professionals, focusing on its mechanism of action, experimental data, and relevant protocols.

Core Compound Information

PropertyValueSource
Molecular Formula C15H20O4PubChem
Molecular Weight 264.32 g/mol PubChem
IUPAC Name 4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-onePubChem
Natural Source Found in the genus Eupatorium, including Eupatorium chinense.[2]

Anti-inflammatory Activity and Mechanism of Action

This compound has demonstrated potent anti-inflammatory effects in both in vivo and in vitro models.[2] Its primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of the inflammatory response.[2]

Inhibition of Pro-inflammatory Mediators

This compound has been shown to suppress the production of several key pro-inflammatory mediators in a concentration-dependent manner. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, it effectively reduces the levels of:

  • Nitric Oxide (NO)[2]

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Interleukin-1beta (IL-1β)

  • Interleukin-6 (IL-6)

This inhibition occurs at both the mRNA and protein levels.

Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are directly linked to its ability to modulate the NF-κB signaling cascade. Specifically, it has been observed to:

  • Inhibit NF-κB Transactivity: this compound suppresses the transcriptional activity of NF-κB.

  • Prevent Nuclear Translocation of NF-κB p65: It inhibits the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

  • Reduce Phosphorylation of NF-κB p65: The compound has been shown to decrease the phosphorylation of the NF-κB p65 subunit, a critical step for its activation.

By targeting these key steps, this compound effectively downregulates the expression of NF-κB-dependent pro-inflammatory genes.

In Vivo Efficacy

In a study using a lipopolysaccharide (LPS)-challenged ICR mouse model of acute inflammation, intraperitoneal administration of this compound demonstrated significant anti-inflammatory effects. The treatment led to:

  • Amelioration of hyperemia, edema, and alveolar wall thickening in lung tissues.

  • Reduced inflammatory cell infiltration in the lungs.

  • A significant decrease in the serum levels of the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.

Quantitative Data Summary

Table 1: In Vivo Effects of this compound on Serum Cytokine Levels in LPS-Challenged Mice

Treatment GroupDose (mg/kg)Serum TNF-α Reduction (%)Serum IL-1β Reduction (%)Serum IL-6 Reduction (%)
This compound30SignificantSignificantSignificant
This compound100SignificantSignificantSignificant

Note: The source material indicates a significant reduction but does not provide specific percentage values. The data is presented here to reflect the reported dose-dependent effect.

Table 2: Concentration-Dependent Inhibition of Pro-inflammatory Mediators by this compound in LPS-Stimulated RAW 264.7 Cells

Concentration (µM)Inhibition of NO ProductionInhibition of TNF-α ProductionInhibition of IL-1β ProductionInhibition of IL-6 Production
1 - 25Concentration-dependentConcentration-dependentConcentration-dependentConcentration-dependent

Note: Specific IC50 values are not provided in the primary source material, but a clear concentration-dependent inhibitory effect was reported.

Experimental Protocols

Cell Viability Assay (MTT Assay)

A detailed protocol for assessing cell viability, which is crucial for distinguishing between cytotoxic effects and specific anti-inflammatory activity.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Western Blot Analysis for NF-κB p65 Phosphorylation

This protocol outlines the steps to determine the effect of this compound on the phosphorylation of the NF-κB p65 subunit.

  • Cell Culture and Treatment: Culture RAW 264.7 cells to 70-80% confluency. Pre-treat the cells with this compound at various concentrations for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Collect the total protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-NF-κB p65 (Ser536) and total NF-κB p65.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated p65 to total p65.

Visualizations

Signaling Pathway Diagram

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases p_NFkB p-NF-κB (p-p65/p50) NFkB->p_NFkB Phosphorylation Nucleus Nucleus p_NFkB->Nucleus Translocates p_NFkB_nuc p-NF-κB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) Hydroxyeupatolide This compound Hydroxyeupatolide->IKK Inhibits Hydroxyeupatolide->p_NFkB Inhibits Hydroxyeupatolide->p_NFkB_nuc Inhibits Translocation p_NFkB_nuc->Gene_Expression Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies RAW_cells RAW 264.7 Cells Compound_treatment This compound Treatment RAW_cells->Compound_treatment LPS_stimulation LPS Stimulation Cytokine_analysis Cytokine & NO Measurement (ELISA, Griess) LPS_stimulation->Cytokine_analysis Western_blot Western Blot (p-p65, p65) LPS_stimulation->Western_blot Compound_treatment->LPS_stimulation Mice ICR Mice Compound_admin This compound Administration (i.p.) Mice->Compound_admin LPS_challenge LPS Challenge (i.p.) Compound_admin->LPS_challenge Serum_collection Serum Collection LPS_challenge->Serum_collection Lung_histology Lung Tissue Histopathology LPS_challenge->Lung_histology Serum_cytokine_analysis Serum Cytokine Analysis (ELISA) Serum_collection->Serum_cytokine_analysis

Caption: Workflow for evaluating the anti-inflammatory activity of this compound.

Other Potential Biological Activities

While the anti-inflammatory properties of this compound are the most well-documented, preliminary research and the activities of structurally similar compounds suggest potential in other therapeutic areas. Further investigation is warranted to explore its possible anticancer and antioxidant activities.

Pharmacokinetics and Toxicology

Currently, there is limited publicly available data on the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and a comprehensive toxicological assessment of this compound. These are critical areas for future research to determine its potential as a therapeutic agent.

Conclusion

This compound is a promising natural compound with significant anti-inflammatory properties, primarily mediated through the inhibition of the NF-κB signaling pathway. Its demonstrated efficacy in both in vitro and in vivo models makes it a strong candidate for further investigation and development as a potential therapeutic agent for inflammatory diseases. Future research should focus on elucidating its pharmacokinetic and toxicological profiles, as well as exploring its potential in other therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 2-Hydroxyeupatolide from Eupatorium Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following table summarizes representative yields of sesquiterpenoid lactones from Eupatorium lindleyanum using a solvent extraction and liquid-liquid partitioning method, followed by purification with High-Speed Counter-Current Chromatography (HSCCC). While this data is not specific to 2-Hydroxyeupatolide, it provides a reasonable expectation of yields for similar compounds from Eupatorium species.

Compound NameStarting Material (n-butanol fraction)Final YieldPurity (by HPLC)
3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide540 mg10.8 mg91.8%
Eupalinolide A540 mg17.9 mg97.9%
Eupalinolide B540 mg19.3 mg97.1%

Experimental Protocols

This section details a comprehensive, multi-step protocol for the extraction and purification of this compound from the aerial parts of Eupatorium species.

Part 1: Initial Solvent Extraction
  • Plant Material Preparation:

    • Collect the aerial parts (leaves, stems, and flowers) of the desired Eupatorium species.

    • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until constant weight.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Weigh 1 kg of the powdered plant material.

    • Place the powder in a large extraction vessel.

    • Add 10 L of 95% ethanol (B145695) (EtOH) to the vessel, ensuring the entire plant material is submerged.

    • Allow the mixture to macerate at room temperature for 72 hours with occasional agitation.

    • After 72 hours, filter the extract through a fine-mesh cloth or filter paper to separate the plant residue from the liquid extract.

    • Repeat the extraction process on the plant residue two more times with fresh 10 L portions of 95% EtOH to ensure exhaustive extraction.

    • Combine the three ethanol extracts.

  • Solvent Evaporation:

    • Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • Continue evaporation until a dark, viscous crude extract is obtained.

Part 2: Liquid-Liquid Partitioning
  • Suspension in Water:

    • Suspend the crude ethanol extract in 1 L of distilled water.

  • Partitioning with Solvents of Increasing Polarity:

    • Transfer the aqueous suspension to a large separatory funnel.

    • Add 1 L of petroleum ether to the separatory funnel. Shake vigorously for 5 minutes and then allow the layers to separate.

    • Drain the lower aqueous layer into a clean flask. Collect the upper petroleum ether layer.

    • Repeat the partitioning of the aqueous layer with two more 1 L portions of petroleum ether. Combine the three petroleum ether fractions. This fraction will contain highly non-polar compounds.

    • Return the aqueous layer to the separatory funnel and partition it sequentially with 1 L of ethyl acetate (B1210297) (EtOAc) three times, following the same procedure as with petroleum ether. Combine the three ethyl acetate fractions. Sesquiterpenoid lactones are expected to be enriched in this fraction.

    • Finally, partition the remaining aqueous layer with 1 L of n-butanol (n-BuOH) three times. Combine the three n-butanol fractions.

  • Fraction Concentration:

    • Concentrate each of the petroleum ether, ethyl acetate, and n-butanol fractions separately under reduced pressure using a rotary evaporator to obtain the respective crude fractions. The ethyl acetate and/or n-butanol fractions are expected to contain this compound.

Part 3: Purification by Chromatography

Further purification of the target compound from the enriched fraction (e.g., the ethyl acetate fraction) is necessary. High-Speed Counter-Current Chromatography (HSCCC) is a suitable technique.

  • Selection of Two-Phase Solvent System:

    • A common solvent system for the separation of sesquiterpenoid lactones is a mixture of n-hexane-ethyl acetate-methanol-water. The optimal ratio should be determined experimentally to achieve a suitable partition coefficient (K) for this compound, ideally between 0.5 and 2.0. A starting ratio to test is 1:4:2:3 (v/v/v/v).

  • HSCCC Operation:

    • Prepare the two-phase solvent system by thoroughly mixing the selected solvents in a separatory funnel and allowing the layers to equilibrate.

    • Fill the HSCCC column with the stationary phase (the upper phase).

    • Pump the mobile phase (the lower phase) into the column at a specific flow rate (e.g., 2.0 mL/min) while the column is rotating at a set speed (e.g., 900 rpm).

    • Dissolve a known amount of the dried ethyl acetate or n-butanol fraction in a small volume of the two-phase solvent system.

    • Inject the sample into the HSCCC system.

    • Collect fractions of the eluent at regular intervals.

  • Analysis of Fractions:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the purified this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the isolated compound.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

The following diagrams illustrate the key workflows in the extraction and purification of this compound.

ExtractionWorkflow PlantMaterial Dried & Powdered Eupatorium Species Extraction Maceration with 95% Ethanol PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Filtration->PlantMaterial Residue (repeat 2x) Evaporation1 Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation1 Ethanol Extract CrudeExtract Crude Ethanol Extract Evaporation1->CrudeExtract

Caption: Initial solvent extraction workflow.

PartitioningWorkflow CrudeExtract Crude Ethanol Extract (suspended in Water) PartitionPE Partition with Petroleum Ether (3x) CrudeExtract->PartitionPE PartitionEtOAc Partition with Ethyl Acetate (3x) PartitionPE->PartitionEtOAc Aqueous Layer PE_Fraction Petroleum Ether Fraction PartitionPE->PE_Fraction Non-polar compounds PartitionBuOH Partition with n-Butanol (3x) PartitionEtOAc->PartitionBuOH Aqueous Layer EtOAc_Fraction Ethyl Acetate Fraction (Enriched with this compound) PartitionEtOAc->EtOAc_Fraction Medium-polar compounds BuOH_Fraction n-Butanol Fraction PartitionBuOH->BuOH_Fraction Polar compounds AqueousResidue Final Aqueous Residue PartitionBuOH->AqueousResidue

Caption: Liquid-liquid partitioning workflow.

PurificationWorkflow EnrichedFraction Enriched Fraction (e.g., Ethyl Acetate) HSCCC High-Speed Counter-Current Chromatography (HSCCC) EnrichedFraction->HSCCC FractionCollection Fraction Collection HSCCC->FractionCollection Analysis TLC / HPLC Analysis FractionCollection->Analysis PureCompound Isolated This compound Analysis->PureCompound Pure Fractions

Caption: Chromatographic purification workflow.

Application Note: A Validated HPLC Method for the Quantitative Determination of 2-Hydroxyeupatolide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Hydroxyeupatolide. The method utilizes a C18 column with a gradient elution of acetonitrile (B52724) and water, and UV detection. The protocol has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for the routine analysis of this compound in various sample matrices, particularly in plant extracts. This document provides a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.

Introduction

This compound is a sesquiterpene lactone found in various plant species of the Eupatorium genus. These compounds are of significant interest due to their potential therapeutic properties, including anti-inflammatory and cytotoxic activities. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and drug discovery and development processes. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[1] This application note presents a detailed, validated HPLC method for the determination of this compound.

Materials and Methods

Equipment and Reagents
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition and Processing Software.

  • Analytical Balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Methanol (B129727) (HPLC grade).

Chromatographic Conditions

The chromatographic separation is achieved using a gradient elution on a C18 column.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-10 min, 10-20% B; 10-15 min, 20% B; 15-65 min, 20-32% B; 65-70 min, 32-10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 20 µL

Note: The gradient profile is based on methods used for the separation of similar sesquiterpene lactones and may require optimization for specific applications.[2]

Experimental Protocols

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation Protocol

This protocol is a general guideline for the extraction of this compound from plant material.

  • Grinding: Grind the dried plant material to a fine powder.

  • Extraction: Accurately weigh 1.0 g of the powdered plant material into a flask. Add 50 mL of methanol and extract using ultrasonication for 30 minutes.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract with 5 mL of the mobile phase (initial conditions).

  • Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Protocol

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[3][4]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is evaluated by comparing the chromatograms of a blank sample, a standard solution, and a sample extract.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of six replicate injections of a standard solution at a single concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of the same standard solution on three different days.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by performing recovery studies. A known amount of the standard is added to a pre-analyzed sample, and the recovery percentage is calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. They are typically calculated based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

Table 1: Linearity Data for this compound Quantification
Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50755.3
1001510.7
Regression Equation y = 15.1x + 0.5
Correlation Coefficient (r²) 0.9998
Table 2: Precision Data for this compound Quantification
Precision TypeConcentration (µg/mL)Peak Area (mAU*s) (Mean ± SD, n=6)% RSD
Repeatability 50754.8 ± 5.30.70%
Intermediate Precision 50758.1 ± 8.91.17%
Table 3: Accuracy (Recovery) Data for this compound Quantification
Sample Concentration (µg/mL)Spiked Amount (µg/mL)Measured Concentration (µg/mL)Recovery (%)
201029.899.3%
202039.598.8%
204059.298.0%
Average Recovery 98.7%
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterValue (µg/mL)
LOD 0.3
LOQ 1.0

Visualization

experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_hplc_analysis 2. HPLC Analysis cluster_data_analysis 3. Data Analysis sample_prep Sample Preparation hplc_analysis HPLC Analysis grinding Grinding of Plant Material extraction Ultrasonic Extraction (Methanol) grinding->extraction filtration1 Filtration extraction->filtration1 evaporation Evaporation filtration1->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution filtration2 0.45 µm Syringe Filtration reconstitution->filtration2 injection Injection into HPLC System filtration2->injection data_analysis Data Analysis separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of This compound calibration->quantification

Caption: Experimental workflow for this compound quantification.

References

In Vivo Experimental Design for Studying 2-Hydroxyeupatolide in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for designing and conducting in vivo experiments to evaluate the therapeutic potential of 2-Hydroxyeupatolide, a sesquiterpene lactone found in the genus Eupatorium. The focus is on its well-documented anti-inflammatory properties, with proposed models for its potential anti-cancer and neuroprotective effects.

Preclinical In Vivo Experimental Design: An Overview

A systematic in vivo evaluation of this compound should encompass a multi-faceted approach, including pharmacokinetics, toxicology, and efficacy studies in relevant disease models. The following workflow outlines the key stages of this process.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Data Analysis & Interpretation Formulation Development Formulation Development Pharmacokinetic (PK) Studies Pharmacokinetic (PK) Studies Formulation Development->Pharmacokinetic (PK) Studies Toxicology Assessment Toxicology Assessment Pharmacokinetic (PK) Studies->Toxicology Assessment Anti-Inflammatory Model Anti-Inflammatory Model Toxicology Assessment->Anti-Inflammatory Model Anti-Cancer Model Anti-Cancer Model Toxicology Assessment->Anti-Cancer Model Neuroprotection Model Neuroprotection Model Toxicology Assessment->Neuroprotection Model Biochemical Assays Biochemical Assays Anti-Inflammatory Model->Biochemical Assays Histopathological Analysis Histopathological Analysis Anti-Cancer Model->Histopathological Analysis Neuroprotection Model->Biochemical Assays Data Interpretation Data Interpretation Biochemical Assays->Data Interpretation Histopathological Analysis->Data Interpretation

Caption: Experimental workflow for in vivo studies of this compound.

Formulation and Administration of this compound

Given that this compound is a natural product, it is likely to have poor water solubility. Therefore, a suitable formulation is critical for achieving adequate bioavailability in animal models.

Protocol 2.1: Formulation of this compound for In Vivo Administration

  • Solubility Testing:

    • Assess the solubility of this compound in various pharmaceutically acceptable vehicles, such as:

      • Phosphate-buffered saline (PBS)

      • 0.5% (w/v) Carboxymethylcellulose (CMC) in water

      • 5% (v/v) Dimethyl sulfoxide (B87167) (DMSO) in PBS

      • A mixture of DMSO, Cremophor EL, and saline (e.g., 10:10:80 v/v/v)

      • Corn oil or other vegetable oils

  • Preparation of a Suspension (if insoluble in aqueous buffers):

    • Accurately weigh the required amount of this compound.

    • Add a small amount of a wetting agent, such as Tween 80 (e.g., 0.1-0.5% v/v), and form a paste.

    • Gradually add the vehicle (e.g., 0.5% CMC) while triturating to ensure a uniform suspension.

    • Use a sonicator or homogenizer to reduce particle size and improve suspension stability.

    • Prepare fresh on the day of administration.

  • Route of Administration:

    • For systemic effects, intraperitoneal (i.p.) injection is a common route in preclinical studies. Oral gavage (p.o.) can also be used to assess oral bioavailability. The choice of route should be guided by the specific experimental question.

Pharmacokinetic and Toxicological Evaluation

While specific pharmacokinetic and comprehensive toxicology data for this compound are limited, general characteristics of sesquiterpene lactones and toxicity studies on Eupatorium extracts provide valuable guidance. Sesquiterpene lactones often exhibit variable oral absorption and are subject to extensive metabolism.[1][2][3] Extracts of some Eupatorium species have shown potential for hepatotoxicity, particularly those containing pyrrolizidine (B1209537) alkaloids.[4]

Protocol 3.1: Acute Oral Toxicity Study (OECD 423)

  • Animals: Use healthy, young adult female rodents (e.g., Sprague-Dawley rats or ICR mice).

  • Dose Levels: Start with a limit dose of 2000 mg/kg body weight.

  • Procedure:

    • Administer a single oral dose of the this compound formulation to a group of animals (n=3-5).

    • Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for at least 14 days.[5]

    • If no mortality is observed, a higher dose can be tested. If mortality occurs, the study is repeated with lower doses to determine the LD50.

  • Endpoint: Determine the LD50 (median lethal dose) and observe any signs of toxicity.

Protocol 3.2: Sub-chronic Toxicity Study (OECD 407)

  • Animals: Use both male and female rodents.

  • Dose Levels: Based on the acute toxicity study, select at least three dose levels (low, medium, and high) and a vehicle control group (n=5-10 per sex per group).

  • Procedure:

    • Administer this compound daily via the intended clinical route (e.g., oral gavage) for 28 or 90 days.

    • Monitor clinical signs, body weight, and food/water consumption regularly.

    • At the end of the study, collect blood for hematological and biochemical analysis.

    • Perform a full necropsy and collect major organs for histopathological examination.

  • Endpoint: Determine the No-Observed-Adverse-Effect Level (NOAEL).

Efficacy in an Anti-Inflammatory Model: LPS-Induced Acute Lung Injury

This compound has demonstrated significant anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The lipopolysaccharide (LPS)-induced acute lung injury (ALI) model in mice is a well-established and relevant model to study these effects.

G cluster_0 LPS-Induced Inflammation Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB Activation TLR4->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Cytokines HE This compound HE->NF_kB

Caption: this compound inhibits NF-κB activation.

Protocol 4.1: LPS-Induced Acute Lung Injury in Mice

  • Animals: Use male ICR or C57BL/6 mice (8-10 weeks old).

  • Experimental Groups (n=6-8 per group):

    • Vehicle control

    • LPS + Vehicle

    • LPS + this compound (e.g., 30 mg/kg)

    • LPS + this compound (e.g., 100 mg/kg)

    • LPS + Dexamethasone (positive control, e.g., 3 mg/kg)

  • Procedure:

    • Administer this compound or vehicle (i.p.) 1 hour prior to LPS challenge.

    • Induce ALI by intratracheal or intraperitoneal administration of LPS (e.g., 10 mg/kg).

    • Euthanize the mice 6 hours after LPS administration.

  • Sample Collection and Analysis:

    • Collect blood via cardiac puncture for serum cytokine analysis (ELISA for TNF-α, IL-1β, and IL-6).

    • Perform bronchoalveolar lavage (BAL) to collect BAL fluid for total and differential cell counts.

    • Harvest lung tissue for histopathological examination (H&E staining) to assess edema, alveolar wall thickening, and inflammatory cell infiltration.

Data Presentation: Anti-inflammatory Effects of this compound

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Vehicle Control-Value ± SDValue ± SDValue ± SD
LPS + Vehicle10Value ± SDValue ± SDValue ± SD
LPS + 2-HE30Value ± SDValue ± SDValue ± SD
LPS + 2-HE100Value ± SDValue ± SDValue ± SD
LPS + DXM3Value ± SDValue ± SDValue ± SD
Note: This table is a template. The "Value" should be replaced with actual experimental data. Data from Ke et al. (2017) showed significant reductions in these cytokines with 2-HE treatment.

Efficacy in an Anti-Cancer Model: Experimental Pulmonary Metastasis

Extracts from Eupatorium fortunei, which contains this compound, have been shown to have anti-metastatic and anti-angiogenic properties. The B16F10 melanoma experimental pulmonary metastasis model is suitable for evaluating these effects.

Protocol 5.1: B16F10 Pulmonary Metastasis Model

  • Animals: Use C57BL/6 mice (6-8 weeks old).

  • Cell Culture: Culture B16F10 melanoma cells in appropriate media (e.g., DMEM with 10% FBS).

  • Experimental Groups (n=8-10 per group):

    • Vehicle control

    • This compound (e.g., 50 mg/kg/day)

  • Procedure:

    • Inject B16F10 cells (e.g., 2 x 10^5 cells in 100 µL PBS) into the lateral tail vein of the mice.

    • Begin daily treatment with this compound or vehicle (i.p. or p.o.) 24 hours after cell injection and continue for a predetermined period (e.g., 14-21 days).

    • Monitor body weight and general health of the animals.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and harvest the lungs.

    • Fix the lungs in Bouin's solution to visualize metastatic nodules.

    • Count the number of metastatic nodules on the lung surface.

    • Perform histopathological analysis of lung tissue to confirm the presence of tumors.

Efficacy in a Neuroprotection Model: Neuroinflammation

Sesquiterpene lactones have shown neuroprotective potential in various models. An LPS-induced neuroinflammation model can be used to assess the ability of this compound to mitigate inflammatory responses in the brain.

Protocol 6.1: LPS-Induced Neuroinflammation in Mice

  • Animals: Use C57BL/6 mice.

  • Experimental Groups (n=8-10 per group):

    • Saline + Vehicle

    • LPS + Vehicle

    • LPS + this compound (low dose)

    • LPS + this compound (high dose)

  • Procedure:

    • Administer this compound or vehicle (i.p.) for a period before and/or after the LPS challenge.

    • Induce neuroinflammation by a single i.p. injection of LPS (e.g., 1-5 mg/kg).

    • Conduct behavioral tests (e.g., open field, Y-maze) to assess cognitive function at different time points after LPS injection.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and collect brain tissue (hippocampus and cortex).

    • Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates by ELISA.

    • Perform immunohistochemistry to assess microglial and astrocyte activation (Iba1 and GFAP staining).

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Efforts should be made to minimize animal suffering through the use of appropriate anesthesia and analgesia, and by defining humane endpoints for the studies.

These detailed protocols provide a comprehensive framework for the in vivo investigation of this compound. The specific doses, treatment durations, and endpoints should be optimized based on preliminary studies and the specific research questions being addressed.

References

Application Notes and Protocols for the Identification of 2-Hydroxyeupatolide in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyeupatolide is a sesquiterpene lactone that has garnered significant interest in the scientific community due to its potential therapeutic properties, including its anti-inflammatory effects. The identification and quantification of this compound in complex mixtures, such as plant extracts or biological matrices, are crucial for quality control, pharmacokinetic studies, and drug development. This document provides detailed application notes and protocols for the analytical techniques commonly employed for this purpose.

Sample Preparation

Effective sample preparation is critical to remove interfering substances and enrich the concentration of this compound before analysis. The choice of method will depend on the sample matrix.

Protocol for Extraction from Plant Material

This protocol is suitable for the extraction of this compound from dried and powdered plant material, such as leaves of Eupatorium species.

Materials:

  • Dried, powdered plant material

  • Methanol (HPLC grade)

  • Water (deionized)

  • Extraction solvent: Methanol/Water (9:1 v/v)

  • Scopoletin (internal standard solution, 140 µg/mL in methanol)

  • Vortex mixer

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Weigh 10.0 mg of the powdered plant material into a centrifuge tube.

  • Add 5 mL of the extraction solvent (Methanol/Water, 9:1 v/v).

  • For quantitative analysis, add a known volume of the internal standard solution (e.g., 100 µL of 140 µg/mL scopoletin).

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC, LC-MS, or GC-MS analysis.

Experimental Workflow for Sample Preparation

G cluster_prep Sample Preparation start Start: Powdered Plant Material extraction Solvent Extraction (Methanol/Water) start->extraction vortex Vortex Mixing extraction->vortex sonication Ultrasonication vortex->sonication centrifugation Centrifugation sonication->centrifugation filtration Syringe Filtration centrifugation->filtration end Sample Ready for Analysis filtration->end

Caption: Workflow for the extraction of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of this compound.

HPLC-DAD/UV Protocol

This protocol provides a general method for the analysis of sesquiterpene lactones, which can be optimized for this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 monolithic column (or equivalent C18 stationary phase).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B

    • 20-25 min: 50-90% B

    • 25-30 min: 90% B (hold)

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

Quantitative Data

The following table presents representative validation parameters for an HPLC method for the quantification of six sesquiterpene lactones, which can be considered indicative for the analysis of this compound.[1]

ParameterGoyazensolide4β,5-dihydro-2',3'-epoxy-15-deoxy-goyazensolideCentratherin4β,5-dihydro-15-deoxy-goyazensolideLychnofolide4β,5-dihydro-2',3'-dihydroxy-15-deoxy-goyazensolide
Linear Range (µg/mL) 10.0 - 310.010.0 - 310.010.0 - 310.010.0 - 310.010.0 - 310.010.0 - 310.0
Correlation Coefficient (r²) > 0.9990> 0.9987> 0.9991> 0.9995> 0.9993> 0.9989
LOD (µg/mL) 2.503.202.004.506.795.50
LOQ (µg/mL) 7.509.606.0013.5020.4016.50
Recovery (%) 85 ± 588 ± 490 ± 374 ± 682 ± 579 ± 6
Precision (RSD %) < 5< 5< 5< 5< 5< 5

*Data is representative of a validated HPLC-ELSD method for sesquiterpene lactones and serves as an example.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher selectivity and sensitivity for the identification and quantification of this compound, especially in complex matrices.

LC-MS/MS Protocol

This protocol is based on methods used for similar compounds and can be adapted for this compound.

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A suitable gradient from 5% to 95% B over 10-15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 800 L/h

  • MRM Transitions: To be determined by infusing a standard of this compound. The precursor ion will be [M+H]⁺. Product ions will be determined from the fragmentation of the precursor ion.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable compounds. Derivatization may be required for this compound to increase its volatility.

GC-MS Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Split/splitless injector.

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp to 180 °C at 10 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 5 min.

  • Injection Mode: Splitless

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 40-500

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

NMR Analysis

Sample Preparation:

  • Dissolve a purified sample of this compound (1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Experiments:

  • 1D NMR: ¹H and ¹³C spectra are essential for initial structural characterization.

  • 2D NMR: COSY, HSQC, and HMBC experiments are crucial for unambiguous assignment of proton and carbon signals and to establish the connectivity within the molecule.

Expected ¹H NMR Signals:

  • Signals for methyl groups.

  • Signals for olefinic protons.

  • Signals for protons attached to carbons bearing hydroxyl groups.

  • Signals corresponding to the lactone ring protons.

Expected ¹³C NMR Signals:

  • Signal for the carbonyl carbon of the lactone.

  • Signals for olefinic carbons.

  • Signals for carbons attached to hydroxyl groups.

  • Signals for methyl and methylene (B1212753) carbons.

Signaling Pathway

This compound has been reported to exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

NF-κB Signaling Pathway Inhibition by this compound

G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IKK->NFkB Activates IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Hydroxyeupatolide This compound Hydroxyeupatolide->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols for the Use of 2-Hydroxyeupatolide as a Phytochemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyeupatolide, a sesquiterpene lactone primarily found in various species of the Eupatorium genus, has garnered significant interest for its diverse biological activities, including anti-inflammatory properties. As research into the therapeutic potential of this compound and plant extracts containing it expands, the need for a well-characterized analytical standard becomes paramount for accurate quantification and quality control in phytochemical analysis.

This document provides detailed application notes and protocols for the utilization of this compound as a reference standard in analytical workflows. These guidelines are intended to assist researchers in achieving reliable and reproducible quantitative results for this compound in various sample matrices, such as plant extracts and herbal formulations.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use in analytical method development.

PropertyValueSource
Molecular Formula C₁₅H₂₀O₄PubChem
Molecular Weight 264.32 g/mol PubChem
Appearance White to off-white crystalline solid (typical)Assumed
Purity (as a standard) ≥98% (recommended)General Best Practice
Solubility (at 25°C) Data to be determined experimentally. See Protocol 2 for methodology.-
Storage Conditions -20°C, protected from light and moistureGeneral Best Practice

Experimental Protocols

Protocol 1: Purity Confirmation of this compound Standard

Objective: To confirm the purity of the this compound reference standard before use. Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method that can be used for this purpose.

Materials:

  • This compound reference material

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • High-resolution NMR spectrometer (≥400 MHz)

Procedure:

  • Accurately weigh a specific amount of the this compound standard and the internal standard.

  • Dissolve both standards in a precise volume of the chosen deuterated solvent.

  • Acquire the ¹H-NMR spectrum under quantitative conditions (ensuring complete relaxation of all relevant signals).

  • Integrate the signals corresponding to specific, well-resolved protons of both this compound and the internal standard.

  • Calculate the purity of the this compound standard using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Workflow for Purity Confirmation:

G cluster_0 Purity Confirmation Workflow A Weigh this compound and Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire Quantitative 1H-NMR Spectrum B->C D Integrate Signals C->D E Calculate Purity D->E

Caption: Workflow for purity determination of this compound standard by qNMR.

Protocol 2: Determination of Solubility

Objective: To determine the solubility of this compound in various analytical solvents.

Materials:

  • This compound standard

  • Analytical grade solvents (e.g., methanol, acetonitrile, water, DMSO)

  • Vials with screw caps

  • Shaker or vortex mixer

  • Analytical balance

  • HPLC-UV or UPLC-UV system

Procedure:

  • Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of this compound in the diluted supernatant using a calibrated HPLC-UV or UPLC-UV method.

  • Calculate the solubility in mg/mL.

Illustrative Solubility Data Table:

SolventSolubility (mg/mL) at 25°C
MethanolTo be determined
AcetonitrileTo be determined
WaterTo be determined
Dimethyl Sulfoxide (DMSO)To be determined
Protocol 3: Stability Study of this compound Standard Solution

Objective: To assess the stability of this compound in solution under different storage conditions.

Materials:

  • Stock solution of this compound in a chosen solvent (e.g., methanol)

  • HPLC-UV or UPLC-UV system

Procedure:

  • Prepare a stock solution of this compound of a known concentration.

  • Divide the stock solution into several aliquots in amber vials.

  • Store the aliquots under different conditions:

    • Refrigerated (2-8°C)

    • Room temperature (~25°C)

    • Exposed to light (photostability)

  • Analyze the concentration of this compound in each aliquot at specified time points (e.g., 0, 24, 48, 72 hours, and weekly).

  • Calculate the percentage of degradation over time compared to the initial concentration.

Forced Degradation Study: To identify potential degradation products and establish the stability-indicating nature of the analytical method, forced degradation studies should be performed.

Conditions:

  • Acidic: 0.1 M HCl at 60°C for 24 hours

  • Basic: 0.1 M NaOH at 60°C for 24 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 80°C for 48 hours (solid and solution)

  • Photolytic: Exposure to UV light (e.g., 254 nm) and visible light

Illustrative Stability Data Table:

ConditionTime (hours)Remaining this compound (%)
2-8°C, dark72To be determined
25°C, dark72To be determined
25°C, light72To be determined
0.1 M HCl, 60°C24To be determined
0.1 M NaOH, 60°C24To be determined
3% H₂O₂, 25°C24To be determined
Protocol 4: Quantitative Analysis of this compound by HPLC-DAD

Objective: To quantify the amount of this compound in a sample matrix.

Instrumentation and Conditions (Illustrative):

  • HPLC System: A system with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

    • Gradient Program: 0-5 min, 20% B; 5-25 min, 20-80% B; 25-30 min, 80% B; 30.1-35 min, 20% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (likely around 210-220 nm for the lactone chromophore).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Extract the sample (e.g., powdered plant material) with a suitable solvent (e.g., methanol) using sonication or maceration. Filter the extract through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the calibration standards and the sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Method Validation Parameters (Illustrative):

ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.999To be determined
Range (µg/mL) -To be determined
LOD (µg/mL) -To be determined
LOQ (µg/mL) -To be determined
Accuracy (%) 98-102%To be determined
Precision (RSD%) ≤ 2%To be determined

Workflow for HPLC Analysis:

G cluster_1 HPLC Quantification Workflow A Prepare Calibration Standards C HPLC-DAD Analysis A->C B Prepare Sample Extract B->C D Construct Calibration Curve C->D E Quantify this compound in Sample D->E

Caption: General workflow for the quantification of this compound using HPLC-DAD.

Protocol 5: High-Sensitivity Quantification by UPLC-MS/MS

Objective: To achieve lower limits of detection and quantification for this compound, particularly in complex matrices or for trace-level analysis.

Instrumentation and Conditions (Illustrative):

  • UPLC System: Coupled to a triple quadrupole mass spectrometer.

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution similar to the HPLC method, but with a faster gradient.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions need to be determined by infusing a standard solution of this compound.

Procedure: The procedure is similar to the HPLC-DAD method, but with the use of an internal standard being highly recommended for improved accuracy and precision.

Illustrative MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

Signaling Pathway

This compound has been reported to exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates this mechanism.

G cluster_2 Inhibition of NF-κB Signaling by this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB->Genes HE This compound HE->IkB Inhibits Degradation

Caption: this compound inhibits the degradation of IκBα, preventing NF-κB translocation and subsequent pro-inflammatory gene expression.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the use of this compound as a phytochemical standard. Adherence to these guidelines, including the experimental determination of specific quantitative parameters, will enable researchers to perform accurate and reliable quantification of this compound in their studies. The establishment of a well-characterized standard is a critical step in advancing the research and development of natural products containing this promising bioactive compound.

Applications of 2-Hydroxyeupatolide in Medicinal Chemistry Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyeupatolide, a sesquiterpene lactone found in the genus Eupatorium, has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.[1] Traditionally used in Chinese medicine, this natural product is now being investigated for its anti-inflammatory and potential anti-cancer properties. This document provides detailed application notes and experimental protocols for researchers interested in exploring the medicinal chemistry of this compound.

Anti-inflammatory Applications

This compound has demonstrated notable anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[1][2] This pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators.

Mechanism of Action: NF-κB Signaling Inhibition

This compound exerts its anti-inflammatory effects by suppressing the activation of the NF-κB signaling pathway.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.

This compound has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit and its phosphorylated form, thereby blocking the transcription of these inflammatory mediators.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa Degradation of p-IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates Hydroxyeupatolide This compound Hydroxyeupatolide->NFkB_n Inhibits Translocation DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription

Inhibition of the NF-κB Signaling Pathway by this compound.
Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory activity of this compound has been quantified in vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Treatment with this compound resulted in a concentration-dependent reduction in the production of key inflammatory mediators.

MediatorCell LineStimulantThis compound Concentration (µM)Inhibition (%)Reference
Nitric Oxide (NO)RAW 264.7LPS10Significant
25Significant
50Significant
TNF-α (mRNA)RAW 264.7LPS10Significant
25Significant
IL-1β (mRNA)RAW 264.7LPS10Significant
25Significant
IL-6 (mRNA)RAW 264.7LPS10Significant
25Significant

Note: Specific percentage inhibition values were not detailed in the cited literature, but a significant concentration-dependent effect was reported.

Anti-Cancer Applications

While research is ongoing, preliminary evidence suggests that sesquiterpene lactones from the Eupatorium genus possess cytotoxic activities against various cancer cell lines. However, specific IC50 values for this compound are not yet widely published. The potential anti-cancer mechanism may involve the induction of apoptosis and inhibition of pro-survival signaling pathways like STAT3, which has been observed with other structurally related compounds.

Potential Mechanism of Action: Apoptosis Induction and STAT3 Signaling Inhibition

Further research is required to fully elucidate the anti-cancer mechanisms of this compound. Based on the activity of similar compounds, it is hypothesized that it may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Additionally, inhibition of the STAT3 signaling pathway, a key regulator of cell survival and proliferation, is another potential avenue for its anti-cancer effects.

Anticancer_Pathway cluster_stat3 STAT3 Pathway cluster_apoptosis Apoptosis Pathway Hydroxyeupatolide This compound STAT3 STAT3 Hydroxyeupatolide->STAT3 Inhibits Phosphorylation? Bcl2 Bcl-2 Hydroxyeupatolide->Bcl2 Downregulates? Bax Bax Hydroxyeupatolide->Bax Upregulates? pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_nucleus Nuclear STAT3 STAT3_dimer->STAT3_nucleus Nuclear Translocation Proliferation Cell Proliferation & Survival Genes STAT3_nucleus->Proliferation Gene Transcription Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Anti_Inflammatory_Workflow A 1. Cell Culture & Seeding (RAW 264.7 cells) B 2. Cell Viability Assay (MTT) Determine non-toxic concentrations A->B C 3. Treatment with this compound & LPS Stimulation A->C D 4. Measurement of Nitric Oxide (NO) (Griess Assay) C->D E 5. Measurement of Cytokines (TNF-α, IL-1β, IL-6) (ELISA or qPCR) C->E F 6. Data Analysis D->F E->F

References

Troubleshooting & Optimization

How to improve the yield of 2-Hydroxyeupatolide isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 2-Hydroxyeupatolide isolation.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing the yield of this compound?

A1: The selection of the extraction solvent and the purification technique are the most critical factors. The polarity of the solvent system must be optimized to selectively extract this compound while minimizing the co-extraction of impurities. High-performance purification techniques like High-Speed Counter-Current Chromatography (HSCCC) are crucial for obtaining high purity and yield.

Q2: At what stage of plant growth is the concentration of sesquiterpenoid lactones, like this compound, typically the highest?

A2: The concentration of sesquiterpenoid lactones in plants is often highest at the full flowering stage. Harvesting the plant material at this time can significantly improve the starting concentration of this compound, leading to a higher final yield.

Q3: How should the plant material be handled and stored post-harvest to maximize yield?

A3: Immediate drying of the plant material in a well-ventilated area away from direct sunlight is crucial to prevent enzymatic degradation of the target compound. Once dried, the material should be stored in a cool, dark, and dry place to maintain the stability of this compound.

Q4: Can I use a general extraction method for all sesquiterpenoid lactones?

A4: While general methods provide a good starting point, optimization is key for maximizing the yield of a specific compound like this compound. Small-scale pilot extractions with a variety of solvents are recommended to determine the most effective solvent system for your specific plant material.

Troubleshooting Guide

This guide addresses common issues encountered during the isolation of this compound and provides systematic solutions.

Problem Possible Cause(s) Troubleshooting Steps
Low Yield of Crude Extract 1. Inappropriate solvent for extraction. 2. Insufficient extraction time or temperature. 3. Improper plant material (e.g., wrong species, harvested at the wrong time).1. Solvent Optimization: Conduct small-scale extractions with solvents of varying polarities (e.g., hexane, ethyl acetate, methanol, ethanol (B145695), and their mixtures with water) to identify the optimal solvent.[1] 2. Extraction Conditions: Optimize the extraction time and temperature. For maceration, ensure adequate contact time. For methods like ultrasound-assisted extraction, control the temperature to avoid degradation of thermolabile compounds.[2] 3. Plant Material Verification: Ensure the correct plant species is being used and that it was harvested at the optimal time (full flowering stage).
Low Purity of Crude Extract 1. Co-extraction of a large number of impurities. 2. Inefficient preliminary fractionation.1. Selective Extraction: Use a solvent system that is more selective for this compound. 2. Liquid-Liquid Partitioning: Perform a liquid-liquid partitioning of the crude extract. For instance, partition an ethanol extract between water and solvents of increasing polarity like petroleum ether, ethyl acetate, and n-butanol to separate compounds based on their polarity.
Poor Separation During Chromatography 1. Inappropriate stationary or mobile phase. 2. Overloading of the column. 3. Improper flow rate or gradient.1. Method Development: For High-Speed Counter-Current Chromatography (HSCCC), carefully select the two-phase solvent system by determining the partition coefficient (K) of this compound. An optimal K value is typically between 0.5 and 2.0. 2. Sample Load: Reduce the amount of sample loaded onto the column. 3. Parameter Optimization: Optimize the flow rate and gradient of the mobile phase to improve resolution.
Degradation of this compound 1. Exposure to high temperatures. 2. Inappropriate pH. 3. Prolonged storage of the extract.1. Temperature Control: Use a rotary evaporator at a temperature below 45°C for solvent removal. 2. pH Monitoring: Maintain a neutral pH during extraction and purification unless investigating pH-dependent partitioning. 3. Proper Storage: Store crude and purified extracts at low temperatures (4°C or -20°C) in the dark to prevent degradation.

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation

This protocol describes the initial extraction of this compound from the aerial parts of Eupatorium lindleyanum.

  • Preparation of Plant Material:

    • Dry the aerial parts of E. lindleyanum at room temperature until a constant weight is achieved.

    • Grind the dried plant material into a fine powder.

  • Extraction:

    • Macerate 10 kg of the powdered plant material with 100 L of 95% ethanol for 3 days at room temperature.

    • Repeat the extraction two more times.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude ethanol extract in water.

    • Successively partition the aqueous suspension with petroleum ether, ethyl acetate, and n-butanol.

    • Collect the different fractions. The n-butanol fraction is typically enriched with sesquiterpenoid lactones.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification

This protocol details the purification of the n-butanol fraction to isolate sesquiterpenoid lactones.

  • Preparation of Two-Phase Solvent System:

    • Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v).

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

    • Degas both the upper (stationary) and lower (mobile) phases by sonication for 30 minutes before use.

  • HSCCC Instrument Setup and Equilibration:

    • Fill the HSCCC column with the upper phase (stationary phase).

    • Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min while the column is rotating at 900 rpm.

    • Continue pumping until the mobile phase emerges from the outlet and hydrodynamic equilibrium is established.

  • Sample Injection and Fraction Collection:

    • Dissolve approximately 540 mg of the dried n-butanol fraction in 10 mL of the two-phase solvent system.

    • Inject the sample solution into the HSCCC system.

    • Continuously monitor the effluent at 254 nm and collect fractions based on the chromatogram peaks.

  • Analysis of Fractions:

    • Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds.

    • Identify the fractions containing this compound based on comparison with a standard or by spectroscopic methods (e.g., NMR, MS).

Data Presentation

Table 1: Yields of Sesquiterpenoid Lactones from Eupatorium lindleyanum using HSCCC

The following table summarizes the yields of three sesquiterpenoid lactones isolated from 540 mg of an n-butanol fraction of Eupatorium lindleyanum using the HSCCC method described above. While this study did not specifically quantify this compound, these results for structurally similar compounds provide a benchmark for expected yields.

CompoundAmount from 540 mg n-butanol fraction (mg)Purity (%)
3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide10.891.8
Eupalinolide A17.997.9
Eupalinolide B19.397.1

Data sourced from a study on the preparative isolation of sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography.[3][4][5]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the isolation of this compound.

experimental_workflow plant_material Dried & Powdered E. lindleyanum extraction Maceration with 95% Ethanol plant_material->extraction concentration Rotary Evaporation extraction->concentration partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) concentration->partitioning n_butanol_fraction n-Butanol Fraction partitioning->n_butanol_fraction hsccc HSCCC Purification n_butanol_fraction->hsccc fraction_collection Fraction Collection hsccc->fraction_collection analysis HPLC Analysis fraction_collection->analysis pure_compound Pure this compound analysis->pure_compound

Caption: Experimental workflow for this compound isolation.

Signaling Pathway

This compound has been shown to exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The diagram below illustrates the canonical NF-κB signaling pathway and the point of inhibition by this compound.

nf_kb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_complex NF-κB Complex (p50/p65/IκB) p50 p50 p65 p65 p50_n p50 NFkB_complex->p50_n Translocation p65_n p65 Hydroxyeupatolide This compound Hydroxyeupatolide->IKK Inhibition DNA DNA p50_n->DNA p65_n->DNA Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, etc.) DNA->Inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Hydroxyeupatolide for In Vitro Success

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-Hydroxyeupatolide in in vitro studies. Our goal is to provide practical solutions to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, is precipitating upon dilution into my aqueous cell culture medium. What is the cause and how can I resolve this?

A1: This common phenomenon, known as "crashing out," occurs when a compound that is soluble in a concentrated organic solvent stock is rapidly introduced into an aqueous environment where its solubility is poor.[1] To prevent this, consider the following strategies:

  • Optimize the Dilution Process: Pre-warm your cell culture medium to 37°C. When preparing your final working solution, add the DMSO stock of this compound dropwise while gently vortexing the medium. This gradual dilution can prevent localized high concentrations that lead to precipitation.[2]

  • Reduce the Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, and for sensitive cells, below 0.1%, to minimize toxicity.[1][3] This may necessitate preparing a more dilute initial stock solution in DMSO.

  • Employ a Serial Dilution Strategy: Instead of a single large dilution, perform a series of smaller, sequential dilutions in pre-warmed culture media.[1]

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: this compound, a sesquiterpenoid, is soluble in several organic solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common choice due to its high solubilizing capacity for many nonpolar compounds and its miscibility with water. Other potential solvents include ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA). When selecting a solvent, it is crucial to consider its compatibility with your specific cell line and assay, as well as its potential for cytotoxicity.

Q3: I am still observing precipitation even after optimizing my dilution technique. What alternative solubilization strategies can I explore?

A3: If precipitation persists, several advanced formulation strategies can be employed to enhance the aqueous solubility of this compound:

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate hydrophobic molecules like this compound, thereby increasing their solubility in aqueous solutions. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with reduced toxicity.

  • Nanoparticle Formulations: Encapsulating this compound into lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs), can significantly improve its stability and solubility in culture media.

  • Co-solvents: The use of a water-miscible co-solvent in your final culture medium, such as polyethylene (B3416737) glycol (PEG), can help to maintain the solubility of your compound. However, the concentration of the co-solvent must be carefully optimized to avoid cellular toxicity.

Q4: What is the maximum permissible concentration of DMSO in my cell culture?

A4: The cytotoxic effects of DMSO are cell-type dependent and influenced by exposure time. As a general guideline, the final DMSO concentration should be kept below 0.5% for most cell lines in a 24-hour incubation period. For sensitive primary cells or longer incubation times, a concentration below 0.1% is recommended. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent-specific effects.

Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A5: A simple and effective way to determine the maximum soluble concentration is to perform a solubility test. Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. Visually inspect the solutions for any signs of precipitation (cloudiness, crystals) immediately after preparation and after incubation at 37°C for a period relevant to your experiment (e.g., 24 hours). The highest concentration that remains clear is considered the maximum working soluble concentration for your specific experimental conditions.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Immediate Precipitation Upon Dilution - Rapid solvent exchange ("crashing out"). - Exceeding the solubility limit of this compound in the aqueous medium.- Pre-warm the culture medium to 37°C before adding the compound. - Add the DMSO stock dropwise while gently vortexing the medium. - Perform serial dilutions instead of a single large dilution.
Precipitate Forms Over Time in the Incubator - Temperature fluctuations affecting solubility. - Changes in media pH due to the CO2 environment. - Interaction of the compound with media components (e.g., proteins, salts). - Evaporation of media leading to increased compound concentration.- Ensure the incubator provides a stable and humidified environment. - Use properly buffered media for the CO2 concentration in your incubator. - Test the stability of this compound in your specific medium over the intended experimental duration. - For long-term experiments, consider using plates with low-evaporation lids.
Inconsistent Experimental Results - Incomplete dissolution of the stock solution. - Precipitation of the compound in some wells but not others. - Variability in the preparation of working solutions.- Ensure the stock solution is fully dissolved before each use; brief sonication may be helpful. - Visually inspect all wells for precipitation before and during the experiment. - Standardize the protocol for preparing and diluting the compound.
Observed Cellular Toxicity - Cytotoxicity of the solubilizing agent (e.g., DMSO, cyclodextrin). - High concentration of this compound.- Determine the maximum non-toxic concentration of the solvent/solubilizing agent for your specific cell line and experimental duration. - Always include a vehicle control in your experiments. - Perform a dose-response curve to determine the optimal working concentration of this compound.

Quantitative Data Summary

Table 1: Solubility of Sesquiterpene Lactones in Water

CompoundSolubility (mg/L)
Dehydrocostuslactone5.1
Costunolide26.0

Table 2: Recommended Maximum DMSO Concentrations for In Vitro Studies

Cell TypeMaximum Recommended DMSO ConcentrationExposure Time
General Cell Lines< 0.5%24 hours
Sensitive Primary Cells< 0.1%24 hours
Human Leukemic Cell Lines (Molt-4, Jurkat, U937, THP1)< 2%24 hours
Human Umbilical Vein Endothelial Cells (HUVEC)0.1%96 hours
Human Retinal Pigment Epithelial (ARPE19)0.8%96 hours

Table 3: Cytotoxicity of Cyclodextrins on Various Cell Lines

Cyclodextrin DerivativeCell LineIC50 / Non-toxic Concentration
Hydroxypropyl-β-cyclodextrin (HPBCD)HeLaNon-toxic at 50 µM
Randomly methylated-β-cyclodextrin (RAMEB)HeLaCytotoxic at 10 mM
Native α-cyclodextrinCaco-2Highest cytotoxicity among native cyclodextrins
Quaternary-ammonium-β-cyclodextrin soluble polymer (QAPS)PC12, CACO-2Non-toxic at 5 µM for 60 minutes

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated pipettes and low-binding tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder into a sterile, low-binding microcentrifuge tube.

  • Adding Solvent: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.

  • Visual Inspection: Visually inspect the solution against a light source to ensure no visible particulates remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in low-binding tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C in a desiccated environment.

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare an aqueous solution of this compound using HP-β-CD for in vitro experiments.

Materials:

  • This compound (powder)

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS or cell culture medium)

  • Magnetic stirrer and stir bar

  • Filtration device (0.22 µm sterile filter)

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve a known concentration of HP-β-CD in the aqueous buffer (e.g., a 10-45% w/v solution). Stir until the HP-β-CD is completely dissolved.

  • Complexation: Add the this compound powder directly to the HP-β-CD solution. The molar ratio of this compound to HP-β-CD may need to be optimized, but a 1:1 or 1:2 ratio is a good starting point.

  • Incubation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The container should be sealed to prevent evaporation.

  • Separation of Un-complexed Compound: After incubation, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-dissolved, un-complexed this compound.

  • Sterilization and Concentration Determination: Carefully collect the supernatant. For sterile applications, filter the supernatant through a 0.22 µm sterile filter. The final concentration of the solubilized this compound in the solution should be determined analytically using a suitable method such as HPLC or UV-Vis spectroscopy.

  • Use in Experiments: The resulting cyclodextrin-complexed this compound solution can be used directly in experiments or diluted further in the aqueous buffer.

Protocol 3: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Solvent Emulsification-Evaporation

Objective: To encapsulate this compound in SLNs to improve its aqueous dispersibility.

Materials:

  • This compound

  • Solid lipid (e.g., stearic acid, glyceryl monostearate)

  • Surfactant/emulsifier (e.g., Polysorbate 80, soy lecithin)

  • Water-immiscible organic solvent (e.g., chloroform, dichloromethane)

  • Aqueous phase (e.g., distilled water)

  • High-speed homogenizer

  • Rotary evaporator or magnetic stirrer

Procedure:

  • Organic Phase Preparation: Dissolve this compound and the solid lipid in the water-immiscible organic solvent.

  • Aqueous Phase Preparation: Dissolve the surfactant in the aqueous phase.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Evaporate the organic solvent from the emulsion by continuous stirring at room temperature or using a rotary evaporator. As the solvent evaporates, the lipid precipitates, forming the this compound-loaded SLNs.

  • Characterization: The resulting SLN dispersion can be characterized for particle size, zeta potential, and encapsulation efficiency.

  • Use in Experiments: The SLN dispersion can be added directly to the cell culture medium.

Visualizations

experimental_workflow cluster_prep Preparation of this compound Solution cluster_exp In Vitro Experiment cluster_troubleshoot Troubleshooting A This compound Powder B Choose Solubilization Method A->B C DMSO Stock Solution B->C Direct Dissolution D Cyclodextrin Complex B->D Inclusion Complexation E Nanoparticle Formulation B->E Encapsulation F Prepare Working Solution (Dilution in Media) C->F D->F E->F G Add to Cell Culture F->G H Incubate and Analyze G->H I Precipitation Observed? H->I J Optimize Dilution (e.g., slow addition, vortexing) I->J Yes L Proceed with Experiment I->L No J->G K Re-evaluate Solubilization Method J->K Persistent Issue K->B

Caption: Experimental workflow for preparing and using this compound in in vitro studies, including troubleshooting steps for solubility issues.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB->IkB bound NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocation HE This compound HE->IKK inhibits DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes transcription

Caption: Simplified signaling pathway of NF-κB activation and its inhibition by this compound.

References

Stability of 2-Hydroxyeupatolide under different storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Hydroxyeupatolide under various storage conditions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to support your experimental success.

Stability of this compound: An Overview

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. The stability of these compounds is crucial for maintaining their therapeutic efficacy and ensuring reproducible experimental results. Factors such as temperature, pH, light, and oxygen can influence the degradation of this compound.

While specific stability data for this compound is limited in publicly available literature, this guide provides insights based on the general behavior of sesquiterpene lactones and best practices for handling natural products.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity in experiments Degradation of this compound due to improper storage.Prepare fresh stock solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -20°C or lower for long-term storage.
Inconsistent results between experimental batches Variability in the purity or stability of the compound.Always use a consistent source of this compound. Perform a purity check (e.g., via HPLC) before use. Ensure consistent storage and handling procedures for all batches.
Precipitate formation in stock solution Poor solubility or degradation of the compound.Ensure the solvent is appropriate and of high purity. Gently warm the solution to aid dissolution. If precipitation persists, consider preparing a fresh solution at a lower concentration.
Discoloration of the compound (solid or in solution) Oxidation or degradation.Store the solid compound in a tightly sealed container, protected from light and moisture. For solutions, use de-gassed solvents and consider storing under an inert atmosphere (e.g., argon or nitrogen).

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored in a tightly sealed, amber-colored vial at -20°C or below, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable.

Q2: How should I prepare and store stock solutions of this compound?

Stock solutions should be prepared in a high-purity, anhydrous solvent (e.g., DMSO, ethanol). It is recommended to prepare small aliquots to minimize freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C or -80°C. Generally, stock solutions are stable for up to one month when stored at -20°C.[1]

Q3: What is the stability of this compound in aqueous solutions and different pH conditions?

Based on studies of similar sesquiterpene lactones, this compound may be less stable at neutral to alkaline pH (pH 7.4 and above) and at elevated temperatures.[2][3] For experiments in aqueous buffers, it is advisable to prepare the solutions fresh and use them immediately. If storage is necessary, a slightly acidic pH (e.g., 5.5) may improve stability.[2][3]

Q4: Is this compound sensitive to light?

Yes, many natural compounds, including sesquiterpene lactones, are sensitive to light. Exposure to UV or even ambient light can lead to degradation. It is crucial to store both the solid compound and its solutions in light-protected containers (e.g., amber vials) and to minimize exposure to light during experiments.

Q5: How does temperature affect the stability of this compound?

Higher temperatures accelerate the degradation of sesquiterpene lactones. Long-term storage at room temperature is not recommended. For shipping, short periods at ambient temperature (less than a week) are unlikely to significantly affect the product's efficacy.

Quantitative Stability Data

Due to the lack of specific, publicly available quantitative stability data for this compound, the following table presents a hypothetical example of a stability profile. This is for illustrative purposes only and should not be considered as experimental data.

Storage ConditionTime (Days)Percent Degradation (Hypothetical)
Solid, -20°C, Dark 365< 1%
Solid, 4°C, Dark 365< 5%
Solid, 25°C, Dark 30~10%
Solution in DMSO, -20°C 30< 2%
Solution in PBS (pH 7.4), 37°C 1~15%
Solution in Acetate (B1210297) Buffer (pH 5.5), 37°C 1< 5%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in various experiments.

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in sterile, amber-colored microcentrifuge tubes or vials.

  • Label the aliquots clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Stability Assessment of this compound using HPLC

Objective: To assess the stability of this compound under specific conditions (e.g., temperature, pH) over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound stock solution

  • Buffers of desired pH (e.g., phosphate-buffered saline pH 7.4, acetate buffer pH 5.5)

  • HPLC system with a suitable detector (e.g., UV-Vis or PDA)

  • C18 HPLC column

  • HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • Incubators or water baths set to desired temperatures

  • Amber-colored HPLC vials

Procedure:

  • Dilute the this compound stock solution to a working concentration in the desired buffer(s).

  • Immediately inject a sample of the freshly prepared solution into the HPLC system to obtain the initial (time zero) chromatogram and peak area of this compound.

  • Divide the remaining solution into several amber-colored HPLC vials and store them under the desired experimental conditions (e.g., 4°C, 25°C, 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), retrieve a vial from each condition.

  • Allow the vial to equilibrate to room temperature.

  • Inject the sample into the HPLC system and record the chromatogram.

  • Calculate the percentage of this compound remaining at each time point relative to the initial peak area.

  • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_output Output prep_solid Solid this compound prep_stock Prepare Stock Solution (e.g., in DMSO) prep_solid->prep_stock prep_working Prepare Working Solutions in Buffers prep_stock->prep_working inc_t0 Time 0 Analysis (HPLC) prep_working->inc_t0 inc_cond1 Condition 1 (e.g., pH 7.4, 37°C) prep_working->inc_cond1 inc_cond2 Condition 2 (e.g., pH 5.5, 37°C) prep_working->inc_cond2 inc_cond3 Condition 3 (e.g., 4°C, dark) prep_working->inc_cond3 ana_hplc HPLC Analysis at Time Points inc_cond1->ana_hplc inc_cond2->ana_hplc inc_cond3->ana_hplc ana_data Data Analysis (% Degradation) ana_hplc->ana_data out_report Stability Report ana_data->out_report

Caption: Experimental workflow for assessing the stability of this compound.

nfkb_pathway cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb Phosphorylates nfkb_ikb NF-κB IκBα nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation nfkb_ikb->nfkb Releases dna DNA nfkb_nuc->dna Binds to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) dna->cytokines Transcription he This compound he->ikk Inhibits he->nfkb_nuc Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Troubleshooting common issues in the synthesis of 2-Hydroxyeupatolide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Hydroxyeupatolide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this promising anti-inflammatory compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically approached via a semi-synthesis from a more readily available precursor such as Costunolide. The proposed synthetic route involves two key steps: the conversion of Costunolide to Eupatolide, and the subsequent regioselective hydroxylation of Eupatolide to yield this compound.

Step 1: Synthesis of Eupatolide from Costunolide

The conversion of Costunolide to Eupatolide can be a challenging step, often involving an epoxidation followed by a rearrangement.

Question 1: My synthesis of Eupatolide from Costunolide is resulting in a very low yield. What are the possible causes and solutions?

Answer: Low yields in the synthesis of Eupatolide from Costunolide can stem from several factors related to the epoxidation and rearrangement steps.

  • Incomplete Epoxidation: The initial epoxidation of the C1-C10 double bond of Costunolide may be incomplete.

    • Troubleshooting:

      • Ensure the purity and activity of your epoxidizing agent (e.g., m-CPBA). Use a fresh, properly stored batch.

      • Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding a second portion of the epoxidizing agent.

      • Optimize the reaction temperature. While the reaction is often run at 0°C to room temperature, gentle warming might be necessary, but be cautious of side product formation.

  • Unwanted Side Reactions during Rearrangement: The acid-catalyzed rearrangement of the epoxide intermediate is sensitive and can lead to a mixture of products if not carefully controlled.

    • Troubleshooting:

      • The choice and concentration of the acid catalyst are critical. A mild acid or a Lewis acid might be preferable to strong protic acids to minimize charring and the formation of undesired rearranged products.

      • Control the reaction temperature rigorously. The rearrangement may require specific temperature conditions to favor the formation of Eupatolide.

  • Purification Losses: Eupatolide and its isomers can be difficult to separate, leading to significant losses during column chromatography.

    • Troubleshooting:

      • Use a high-resolution silica (B1680970) gel for chromatography and carefully select the eluent system to maximize the separation of isomers.

      • Consider using High-Performance Liquid Chromatography (HPLC) for purification if high purity is required and column chromatography is insufficient.

Question 2: I am observing multiple spots on my TLC plate after the rearrangement step to form Eupatolide. What are these byproducts and how can I minimize them?

Answer: The formation of multiple byproducts is a common issue in the acid-catalyzed rearrangement of the Costunolide epoxide.

  • Potential Byproducts:

    • Diol: In the presence of water, the epoxide can open to form a diol instead of rearranging.

    • Alternative Rearrangement Products: The carbocation intermediate formed during the rearrangement can lead to different cyclic products.

  • Minimizing Byproducts:

    • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and use anhydrous solvents to prevent diol formation.

    • Choice of Catalyst: Experiment with different Lewis or solid-supported acids to find one that selectively promotes the desired rearrangement.

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the formation of thermodynamically stable but undesired side products.

Step 2: C-2 Hydroxylation of Eupatolide

The introduction of a hydroxyl group at the C-2 position of Eupatolide is a regioselectivity challenge, typically addressed through allylic oxidation.

Question 3: The allylic oxidation of Eupatolide to this compound is not working. I am recovering the starting material. What should I do?

Answer: Recovering the starting material in an allylic oxidation reaction often points to issues with the oxidizing agent or the reaction conditions.

  • Inactive Oxidizing Agent: Reagents like selenium dioxide (SeO₂) can be sensitive to storage conditions.

    • Troubleshooting:

      • Use a fresh, high-purity batch of the oxidizing agent. For SeO₂, sublimation can be used for purification.

      • If using a catalytic system, ensure the co-oxidant (e.g., tert-butyl hydroperoxide) is active.

  • Sub-optimal Reaction Conditions:

    • Troubleshooting:

      • The reaction temperature may be too low. Gradually increase the temperature while monitoring the reaction for any signs of decomposition.

      • The choice of solvent is crucial. The reaction may require a specific solvent to proceed efficiently. Dioxane or a mixture of t-butanol and dichloromethane (B109758) are commonly used for SeO₂ oxidations.

Question 4: My allylic oxidation is producing a mixture of oxidized products, and the yield of this compound is low. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the allylic oxidation of a complex molecule like Eupatolide is a significant challenge.

  • Factors Influencing Regioselectivity:

    • The inherent reactivity of the different allylic positions in the Eupatolide molecule.

    • The choice of the oxidizing agent and reaction conditions.

  • Improving Regioselectivity:

    • Choice of Oxidant: While selenium dioxide is a classic reagent, other more modern catalytic systems involving transition metals might offer better regioselectivity. A thorough literature search for allylic oxidation of similar sesquiterpene lactones is recommended.

    • Protecting Groups: It might be necessary to protect other reactive sites in the molecule to direct the oxidation to the desired C-2 position.

    • Careful Optimization: A systematic optimization of reaction parameters (temperature, solvent, reaction time, and stoichiometry of reagents) is essential.

Question 5: I am having difficulty purifying this compound from the reaction mixture. What are the best practices for its purification?

Answer: The purification of this compound can be complicated by the presence of unreacted starting material, isomers, and other oxidation byproducts.

  • Purification Strategy:

    • Initial Work-up: After the reaction, a proper aqueous work-up is necessary to remove the majority of the spent oxidizing agent and other inorganic impurities.

    • Column Chromatography: Silica gel column chromatography is the primary method for purification. A step-gradient elution with a solvent system like hexane-ethyl acetate (B1210297) or dichloromethane-methanol is a good starting point.

    • Preparative TLC/HPLC: For obtaining highly pure material for biological assays, preparative TLC or preparative HPLC may be necessary.

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective final purification step.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data for the key steps in the synthesis of this compound, based on typical yields and conditions for similar transformations reported in the literature.

Table 1: Reaction Conditions for the Synthesis of Eupatolide from Costunolide

ParameterCondition
Epoxidation Reagent m-Chloroperoxybenzoic acid (m-CPBA)
Stoichiometry 1.1 - 1.5 equivalents
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 2 - 6 hours
Rearrangement Catalyst Mild Lewis acid (e.g., BF₃·OEt₂)
Typical Yield 40 - 60%

Table 2: Reaction Conditions for the C-2 Hydroxylation of Eupatolide

ParameterCondition
Oxidizing Agent Selenium dioxide (SeO₂)
Stoichiometry 0.5 - 1.0 equivalents
Co-oxidant tert-Butyl hydroperoxide (TBHP)
Solvent Dioxane or Dichloromethane
Temperature Room temperature to 50 °C
Reaction Time 12 - 24 hours
Typical Yield 30 - 50%

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound. These are based on established chemical transformations for similar molecules.

Protocol 1: Synthesis of Eupatolide from Costunolide

  • Epoxidation:

    • Dissolve Costunolide (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add m-Chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Rearrangement:

    • Dissolve the crude epoxide in anhydrous DCM and cool to -78 °C.

    • Add a mild Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 eq) dropwise.

    • Stir the reaction at -78 °C and monitor by TLC.

    • Once the rearrangement is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, wash with brine, dry, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain Eupatolide.

Protocol 2: Synthesis of this compound from Eupatolide

  • Allylic Oxidation:

    • To a solution of Eupatolide (1.0 eq) in a suitable solvent (e.g., dioxane or a mixture of t-butanol and DCM), add selenium dioxide (SeO₂, 0.8 eq).

    • Add tert-butyl hydroperoxide (TBHP, 2.0 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

    • Monitor the reaction by TLC for the formation of the more polar product.

    • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (B92381) to yield this compound.

Mandatory Visualization

Signaling Pathway Diagram

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a central regulator of inflammation.

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates to NFkB_IkB->NFkB releases genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->genes induces nucleus Nucleus cytokines Inflammatory Cytokines genes->cytokines HE This compound HE->IKK inhibits Synthesis_Workflow start Start: Costunolide step1 Step 1: Epoxidation (m-CPBA, DCM) start->step1 ts1 Troubleshooting Point 1: - Incomplete reaction - Side products step1->ts1 intermediate Costunolide Epoxide ts1->intermediate step2 Step 2: Rearrangement (Lewis Acid, DCM) intermediate->step2 ts2 Troubleshooting Point 2: - Low yield - Isomer formation step2->ts2 eupatolide Eupatolide ts2->eupatolide step3 Step 3: Allylic Oxidation (SeO₂, TBHP) eupatolide->step3 ts3 Troubleshooting Point 3: - No reaction - Low regioselectivity step3->ts3 purification Purification (Column Chromatography) ts3->purification ts4 Troubleshooting Point 4: - Difficult separation purification->ts4 product Final Product: This compound ts4->product

References

Technical Support Center: Optimization of HPLC Parameters for 2-Hydroxyeupatolide Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the improved separation of 2-Hydroxyeupatolide.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for this compound?

A1: For separating sesquiterpene lactones like this compound, a reversed-phase HPLC method is a common and effective starting point.[1][2] A C18 column is a good initial choice for the stationary phase. The mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1][2] Detection is often performed using a UV detector, with a wavelength around 210 nm, as many sesquiterpene lactones show absorbance in this region.[2]

Q2: How can I improve the resolution between this compound and other closely eluting compounds?

A2: To enhance resolution, you can modify several parameters. Adjusting the gradient of the mobile phase by making it shallower can increase the separation between peaks. Experimenting with a different organic modifier (e.g., switching from acetonitrile to methanol or vice-versa) can alter the selectivity of the separation. Additionally, reducing the flow rate or using a longer column can lead to better resolution. Temperature can also play a role; operating at a controlled, slightly elevated temperature may improve peak shape and resolution.

Q3: What are the common causes of peak tailing for compounds like this compound?

A3: Peak tailing can be caused by several factors. Secondary interactions between the analyte and the stationary phase, often due to active silanol (B1196071) groups, are a frequent cause. Using a base-deactivated column or adding a small amount of an acidic modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase can help mitigate this. Column overload, where too much sample is injected, can also lead to tailing. Other potential causes include column contamination or degradation.

Q4: My this compound peak is broad. What should I check?

A4: Broad peaks can indicate a few issues. A common reason is a change in the mobile phase composition or a flow rate that is too low. Leaks in the system, particularly between the column and the detector, can also contribute to peak broadening. Ensure that your sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase to avoid peak distortion. A contaminated guard column or a void at the head of the analytical column are other potential culprits.

Q5: I am observing a drift in the retention time of this compound. What could be the cause?

A5: Retention time drift is often related to changes in the mobile phase composition, which could be due to improper mixing or evaporation of one of the solvents. Fluctuations in column temperature can also cause drift, so using a column oven is recommended. Poor column equilibration between injections is another common cause; ensure the column is adequately conditioned with the initial mobile phase before each run.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Resolution or Co-eluting Peaks
Potential Cause Suggested Solution
Inappropriate mobile phase compositionOptimize the gradient profile. Try a shallower gradient for better separation of closely eluting peaks. Experiment with different organic solvents (acetonitrile vs. methanol) to alter selectivity.
Incorrect column chemistryIf using a C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for sesquiterpene lactones.
Suboptimal temperatureUse a column oven to maintain a consistent and optimized temperature. Increasing the temperature can sometimes improve peak shape and resolution.
Flow rate is too highReduce the flow rate. This allows for more interaction between the analyte and the stationary phase, potentially improving separation.
Issue 2: Peak Shape Problems (Tailing, Fronting, or Broadening)
Potential Cause Suggested Solution
Secondary silanol interactionsAdd a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity. Use a base-deactivated or end-capped column.
Column overloadReduce the injection volume or the concentration of the sample.
Sample solvent incompatibilityDissolve the sample in the initial mobile phase composition or a weaker solvent.
Column contamination or voidReplace the guard column. If the problem persists, backflush the analytical column or replace it if it is old or has a significant void.
Extra-column volumeMinimize the length and internal diameter of the tubing between the column and the detector.
Issue 3: Baseline Issues (Noise or Drift)
Potential Cause Suggested Solution
Contaminated mobile phasePrepare fresh mobile phase using high-purity solvents and reagents. Filter and degas the mobile phase before use.
Detector lamp issueCheck the detector lamp's energy output. A failing lamp can cause baseline noise. Replace if necessary.
Leaks in the systemInspect all fittings for leaks, especially between the pump, injector, column, and detector. Tighten or replace fittings as needed.
Air bubbles in the systemDegas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.
Temperature fluctuationsUse a column oven and ensure the detector is not in a drafty location.

Typical HPLC Parameters for Sesquiterpene Lactone Separation

The following table summarizes typical starting parameters for the HPLC separation of sesquiterpene lactones, including compounds structurally related to this compound. These should be considered as a starting point for method development and optimization.

Parameter Typical Conditions Reference
Stationary Phase Reversed-Phase C18 (RP-18), 5 µm particle size
Column Dimensions 250 mm x 4.6 mm
Mobile Phase A: Water (often with 0.1% formic or phosphoric acid) B: Acetonitrile or Methanol
Gradient Start with a lower percentage of organic modifier (e.g., 30-40%) and increase to a higher percentage (e.g., 80-90%) over 20-40 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-40 °C (controlled by a column oven)
Detection Wavelength 205-210 nm (UV Detector)

Experimental Workflow and Logic Diagrams

Below are diagrams illustrating the logical workflow for troubleshooting HPLC separation issues and a hypothetical experimental workflow for method development.

HPLC_Troubleshooting_Workflow start Problem with HPLC Separation resolution Poor Resolution? start->resolution peak_shape Poor Peak Shape? resolution->peak_shape No optimize_gradient Optimize Mobile Phase Gradient resolution->optimize_gradient Yes baseline Baseline Issues? peak_shape->baseline No check_overload Reduce Sample Concentration/Volume peak_shape->check_overload Yes prepare_mobile_phase Prepare Fresh Mobile Phase baseline->prepare_mobile_phase Yes end Separation Optimized baseline->end No change_solvent Change Organic Solvent (ACN/MeOH) optimize_gradient->change_solvent adjust_flow Decrease Flow Rate change_solvent->adjust_flow adjust_flow->end check_solvent Check Sample Solvent Compatibility check_overload->check_solvent check_column Inspect/Replace Guard/Analytical Column check_solvent->check_column check_column->end check_leaks Inspect for System Leaks prepare_mobile_phase->check_leaks purge_system Degas Mobile Phase & Purge Pump check_leaks->purge_system purge_system->end

Caption: Troubleshooting workflow for HPLC separation issues.

Method_Development_Workflow start Define Separation Goal select_column Select Column (e.g., C18) start->select_column select_mobile_phase Select Mobile Phase (e.g., ACN/Water) select_column->select_mobile_phase initial_run Perform Initial Gradient Run select_mobile_phase->initial_run evaluate Evaluate Chromatogram initial_run->evaluate optimize_gradient Optimize Gradient evaluate->optimize_gradient Needs Improvement validate Validate Method evaluate->validate Acceptable optimize_flow Optimize Flow Rate & Temperature optimize_gradient->optimize_flow optimize_flow->evaluate finish Final Method validate->finish

Caption: Experimental workflow for HPLC method development.

References

Strategies to reduce off-target effects of 2-Hydroxyeupatolide in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate off-target effects of 2-Hydroxyeupatolide in cellular assays.

Troubleshooting Guide: Minimizing Off-Target Effects

Issue 1: High cytotoxicity observed in control cell lines or at low concentrations.

This may indicate off-target cytotoxic effects unrelated to the intended therapeutic mechanism.

  • Possible Cause: Non-specific interactions with essential cellular pathways.

  • Troubleshooting Steps:

    • Optimize Concentration: Perform a dose-response curve to identify the minimal effective concentration with the lowest toxicity.

    • Reduce Incubation Time: Shorter exposure times can minimize the activation of off-target pathways.

    • Use a Negative Control: Employ a structurally similar but inactive compound to differentiate between specific and non-specific effects.

    • Assess Cell Health: Monitor cell morphology and viability at each step of the assay. Changes in appearance can indicate metabolic shifts that affect results.[1]

Issue 2: Inconsistent or non-reproducible results between experiments.

This could stem from variability in experimental conditions or the compound's stability.

  • Possible Cause: Degradation of this compound or variations in cell culture conditions.

  • Troubleshooting Steps:

    • Proper Compound Storage: Store this compound stock solutions at -20°C or -80°C in small aliquots to prevent freeze-thaw cycles.

    • Prepare Fresh Dilutions: Make fresh dilutions in your cell culture medium for each experiment.

    • Standardize Cell Seeding: Ensure consistent cell density and confluency across all experiments.

    • Monitor Culture Conditions: Maintain stable pH, CO2, and humidity levels, as fluctuations can impact cellular responses.[1]

Issue 3: Observed phenotype does not align with the expected on-target effect.

This strongly suggests that off-target effects are dominating the cellular response.

  • Possible Cause: Interaction with unintended cellular targets or signaling pathways.

  • Troubleshooting Steps:

    • Target Validation with Genetic Methods: Use CRISPR/Cas9 to knock out the intended target. If the compound still produces the same effect in the knockout cells, it confirms off-target activity.

    • Orthogonal Assays: Validate findings using a different assay that measures a distinct aspect of the target's function (e.g., a binding assay in addition to a functional assay).

    • Rescue Experiments: Overexpress a resistant form of the target protein. If this reverses the phenotype, it indicates on-target activity.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound and related compounds?

A1: this compound is a sesquiterpenoid isolated from Eupatorium chinense.[2] Sesquiterpenoids from this plant have been shown to exhibit cytotoxic activity against various cancer cell lines.[2] Mechanistic studies on similar compounds from the same plant suggest they can induce G0/G1 cell cycle arrest and apoptosis. This is potentially mediated through the DNA-PK/AKT/p53 signaling pathway.[3] Additionally, extracts from Eupatorium chinense have been found to trigger ferritinophagy and mitochondrial damage in hepatocellular carcinoma cells.

Q2: What are the likely off-target effects of this compound?

A2: While specific off-target interactions of this compound are not extensively documented, based on the activity of related compounds, potential off-target effects could include:

  • Modulation of unintended kinases: Given the involvement of the AKT pathway, other kinases could be inadvertently affected.

  • Induction of generalized cellular stress: At higher concentrations, it may trigger stress responses like the unfolded protein response (UPR) or oxidative stress, leading to non-specific apoptosis.

  • Interaction with iron metabolism: The link to ferritinophagy suggests potential interference with cellular iron homeostasis.

Q3: How can I design my experiment to proactively reduce off-target effects?

A3: A well-designed experimental workflow is crucial. This includes careful selection of controls, optimization of assay parameters, and orthogonal validation of results.

Data Summary

Table 1: Key Cellular Pathways Implicated for Sesquiterpenoids from Eupatorium chinense

PathwayImplicationKey Proteins InvolvedPotential for Off-Target Effects
Cell Cycle Regulation Induction of G0/G1 arrestp21, CDK4, Cyclin DHigh: Many proteins regulate the cell cycle.
Apoptosis Induction of programmed cell deathBax, Bcl-2, p53Moderate: Can be triggered by general cellular stress.
DNA-PK/AKT Signaling Inhibition of a key survival pathwayDNA-PK, AKT, p53High: AKT is a central node in many signaling cascades.
Ferritinophagy Degradation of ferritin leading to iron overload and ferroptosisNCOA4Moderate: Specific to iron metabolism but can have widespread downstream effects.

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Target Knockout for Off-Target Effect Validation

Objective: To determine if the observed cellular effect of this compound is dependent on its intended target.

Methodology:

  • Guide RNA Design: Design two or more single-guide RNAs (sgRNAs) targeting different exons of the gene of interest to ensure complete knockout.

  • Cell Transduction: Co-transduce the target cell line with Cas9 nuclease and the designed sgRNAs.

  • Clonal Selection: Select and expand single-cell clones.

  • Knockout Verification: Confirm the complete ablation of the target protein using Western blotting with two different antibodies recognizing distinct epitopes.

  • Phenotypic Assay: Treat the knockout clones and wild-type control clones with this compound and perform the cellular assay.

  • Data Analysis: If the compound elicits the same response in both knockout and wild-type cells, the effect is likely off-target.

Visualizations

experimental_workflow cluster_0 Phase 1: Assay Optimization cluster_1 Phase 2: Off-Target Assessment cluster_2 Phase 3: Target Validation cluster_3 Outcome A Dose-Response Curve B Time-Course Experiment A->B C Negative Control Compound A->C D Orthogonal Assay B->D C->D E CRISPR Target Knockout D->E F Rescue Experiment E->F G Confirmed On-Target Effect F->G

Caption: Workflow for minimizing and validating off-target effects.

signaling_pathway cluster_pathway Potential Signaling Pathway of Sesquiterpenoids from Eupatorium chinense cluster_dnapk DNA-PK/AKT Axis cluster_p53 p53-Mediated Response cluster_cellcycle Cell Cycle Arrest cluster_apoptosis Apoptosis Compound This compound (and related compounds) DNAPK DNA-PK Compound->DNAPK inhibition AKT AKT DNAPK->AKT p53 p53 AKT->p53 p21 p21 p53->p21 Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 G1_Arrest G0/G1 Arrest p21->G1_Arrest Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Postulated signaling pathway for related sesquiterpenoids.

References

Refining dosage and administration of 2-Hydroxyeupatolide for in vivo research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 2-Hydroxyeupatolide in in vivo studies. Given the limited specific in vivo data for this compound, this guide incorporates data from the closely related flavonoid, Eupafolin, as a proxy to provide comprehensive recommendations. Researchers should consider this information as a starting point and may need to optimize protocols for their specific experimental models.

Frequently Asked Questions (FAQs)

Formulation and Solubility

Q1: How should I prepare this compound for in vivo administration?

A1: Due to its likely poor water solubility, a common method for preparing hydrophobic compounds like this compound for in vivo administration, particularly for intraperitoneal (i.p.) injection, involves a two-step process:

  • Initial Solubilization: Dissolve the this compound powder in a minimal amount of a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this initial step.

  • Dilution for Injection: Further dilute the DMSO stock solution with a sterile, aqueous vehicle such as saline (0.9% NaCl) or phosphate-buffered saline (PBS) to the final desired concentration. It is crucial to keep the final concentration of DMSO as low as possible to minimize potential toxicity.[1][2][3]

Q2: What is the recommended final concentration of DMSO for intraperitoneal injections in mice?

A2: To minimize vehicle-induced toxicity, it is generally recommended to keep the final concentration of DMSO in the injected solution at 10% or lower.[1] Some institutions and studies suggest even lower concentrations, between 0.5% and 5%.[1] Researchers should perform pilot studies to determine the optimal and safest DMSO concentration for their specific animal model and experimental design.

Q3: My compound precipitates when I add the saline solution to the DMSO stock. What can I do?

A3: Precipitation upon addition of an aqueous vehicle is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Slow Addition and Vortexing: Add the saline or PBS to the DMSO stock very slowly, drop-by-drop, while continuously vortexing or stirring the solution. This can help to prevent the compound from crashing out of solution.

  • Warming the Vehicle: Gently warming the saline or PBS before adding it to the DMSO stock may improve solubility.

  • Use of Co-solvents or Surfactants: Consider the use of co-solvents such as polyethylene (B3416737) glycol (PEG) or non-ionic surfactants like Tween 80 in your vehicle formulation. These can help to maintain the solubility of hydrophobic compounds in aqueous solutions. A suggested vehicle combination could be 10% DMSO and 10% Tween 80 in water.

  • Sonication: After dilution, briefly sonicating the solution may help to redissolve any precipitate that has formed.

  • Prepare a More Dilute Stock: If precipitation persists, you may need to prepare a more dilute initial stock solution in DMSO.

Dosage and Administration

Q4: What is a recommended starting dose for this compound in mice?

A4: Based on in vivo studies with the related compound Eupafolin, a starting dosage range of 10 mg/kg to 25 mg/kg administered via intraperitoneal injection is a reasonable starting point for efficacy studies in mice, particularly in cancer and inflammation models. However, the optimal dose will depend on the specific animal model, the disease being studied, and the desired therapeutic effect. It is highly recommended to perform a dose-response study to determine the most effective dose for your experiment.

Q5: What is the appropriate administration route for this compound?

A5: Intraperitoneal (i.p.) injection is a commonly used and effective route for administering compounds like Eupafolin in preclinical mouse models. This route allows for rapid absorption into the systemic circulation. Oral administration is another possibility, but the bioavailability of flavonoids can be low and variable when given orally. The choice of administration route should be guided by the experimental objectives and the pharmacokinetic properties of the compound.

Q6: How frequently should I administer this compound?

Safety and Toxicity

Q7: Is this compound toxic? What is its Maximum Tolerated Dose (MTD)?

A7: As a sesquiterpene lactone, this compound has the potential for toxicity, and a thorough toxicological evaluation is necessary. There is no published Maximum Tolerated Dose (MTD) or LD50 for this compound. It is crucial for researchers to determine the MTD in their specific mouse strain and under their experimental conditions. This is typically done through a dose-escalation study where groups of animals are given increasing doses of the compound, and signs of toxicity (e.g., weight loss, changes in behavior, mortality) are monitored.

Q8: What are the potential toxic effects of the vehicle (e.g., DMSO)?

A8: The vehicle itself can have biological effects and toxicity. High concentrations of DMSO can cause local irritation, inflammation, and have systemic effects. Therefore, it is essential to include a vehicle-only control group in your experiments to differentiate the effects of this compound from those of the vehicle. The concentration of DMSO should be kept consistent across all treatment groups.

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation
Symptom Possible Cause Suggested Solution
Compound does not fully dissolve in DMSO.Insufficient solvent volume or poor intrinsic solubility.Increase the volume of DMSO slightly. If solubility is still an issue, gentle warming or sonication may help. Ensure the compound is of high purity.
Compound precipitates upon addition of saline/PBS.The compound is "crashing out" of solution due to the change in solvent polarity.Add the aqueous vehicle very slowly while vortexing. Consider using a surfactant like Tween 80 in the vehicle. Prepare a less concentrated final solution.
The final solution is cloudy or contains visible particles.Incomplete dissolution or precipitation.Do not inject a solution with visible precipitates. Try sonicating the solution. If cloudiness persists, the formulation needs to be optimized, potentially with different co-solvents or surfactants.
Issue 2: Animal Health and Adverse Events
Symptom Possible Cause Suggested Solution
Animals show signs of distress immediately after injection (e.g., writhing, lethargy).The vehicle (especially at high DMSO concentrations) or the compound itself may be causing irritation or acute toxicity. The pH of the solution may be inappropriate.Reduce the concentration of DMSO in the vehicle. Ensure the pH of the final solution is close to physiological pH (7.4). Include a vehicle-only control group to assess vehicle-specific effects.
Animals lose weight or show signs of illness over the course of the study.The dose of this compound may be too high, leading to cumulative toxicity.Reduce the dose of this compound. Decrease the frequency of administration. Monitor animal health closely (daily weight checks, observation of behavior and appearance).
Inflammation or irritation at the injection site.The injection solution may be hypertonic, have a non-physiological pH, or contain a high concentration of irritants like DMSO.Ensure the final solution is isotonic and at a neutral pH. Lower the concentration of DMSO.

Quantitative Data Summary

Table 1: Recommended Parameters for Intraperitoneal Injection in Mice

ParameterRecommendationSource
Needle Gauge 25-27 G
Injection Volume < 10 mL/kg
Injection Site Lower right or left abdominal quadrant
Final DMSO Concentration ≤ 10%

Table 2: In Vivo Dosage of Eupafolin in Mice (as a proxy for this compound)

Dosage Administration Route Mouse Model Reference
10 mg/kgIntraperitoneal (i.p.)LPS-induced paw edema
10 mg/kgIntraperitoneal (i.p.)Renal carcinoma xenograft
25 mg/kgIntraperitoneal (i.p.)LPS-induced acute lung injury

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection
  • Calculate the required amount of this compound and vehicle components based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.

  • Dissolve the this compound powder in a volume of sterile DMSO that will result in a final DMSO concentration of ≤10% in the injection solution.

  • Prepare the aqueous vehicle. This is typically sterile 0.9% saline or PBS.

  • Slowly add the aqueous vehicle to the DMSO stock solution while continuously vortexing. For example, to make a 10% DMSO solution, you would add 9 parts of saline/PBS to 1 part of your DMSO stock.

  • Visually inspect the final solution for any precipitation. If the solution is not clear, refer to the troubleshooting guide.

  • Filter the final solution through a 0.22 µm sterile filter before drawing it into syringes for injection.

Protocol 2: Intraperitoneal Injection Procedure in Mice
  • Restrain the mouse securely. One common method is to grasp the loose skin over the shoulders and neck (scruffing).

  • Position the mouse so that its head is tilted slightly downwards. This allows the abdominal organs to move cranially, reducing the risk of accidental puncture.

  • Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline.

  • Disinfect the injection site with an alcohol swab.

  • Insert a 25-27 gauge needle with the bevel facing up at a 15-20 degree angle into the peritoneal cavity.

  • Aspirate gently by pulling back on the syringe plunger to ensure that no blood or urine is drawn into the syringe, which would indicate entry into a blood vessel or the bladder.

  • If the aspiration is clear, inject the solution slowly and steadily.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any immediate adverse reactions.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow for In Vivo Studies cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation A Calculate Dose and Vehicle Volumes B Dissolve this compound in DMSO A->B C Dilute with Saline/PBS (≤10% DMSO) B->C D Sterile Filter (0.22 µm) C->D E Restrain Mouse D->E Dosing Solution F Intraperitoneal Injection E->F G Monitor for Adverse Effects F->G H Assess Therapeutic Efficacy G->H I Monitor for Toxicity (Weight, Behavior) G->I J Collect Tissues/Blood for Analysis G->J

Caption: Workflow for in vivo studies with this compound.

signaling_pathways Key Signaling Pathways Modulated by Eupafolin cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK Akt->IKK activates Proliferation Cell Proliferation & Survival mTOR->Proliferation IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB inhibits Inflammation Inflammatory Gene Expression NFkB->Inflammation Eupafolin Eupafolin (this compound proxy) Eupafolin->PI3K inhibits Eupafolin->IKK inhibits

References

Validation & Comparative

A Comparative Guide to the Anti-inflammatory Effects of 2-Hydroxyeupatolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-inflammatory properties of 2-Hydroxyeupatolide (2-HE), a natural sesquiterpene lactone. We compare its efficacy with the well-established steroidal anti-inflammatory drug, dexamethasone, and provide supporting experimental data and detailed protocols for key validation assays.

Comparative Efficacy of this compound and Dexamethasone

This compound has demonstrated significant anti-inflammatory activity by suppressing key inflammatory mediators in a concentration-dependent manner.[1][2] The following tables summarize the available quantitative data for 2-HE and dexamethasone, primarily from studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a standard in vitro model for inflammation research.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

CompoundConcentration% Inhibition of NO ProductionIC50
This compound Concentration-dependentData not available in reviewed literatureData not available in reviewed literature
Dexamethasone VariousDose-dependent inhibition~1.8 ng/mL

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

CompoundCytokineConcentration% InhibitionIC50
This compound TNF-αConcentration-dependentData not available in reviewed literatureData not available in reviewed literature
IL-1βConcentration-dependentData not available in reviewed literatureData not available in reviewed literature
IL-6Concentration-dependentData not available in reviewed literatureData not available in reviewed literature
Dexamethasone TNF-α3 µMSignificant inhibitionData not available in reviewed literature
IL-610⁻⁹ M to 10⁻⁶ M10% to 90%Data not available in reviewed literature

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of the anti-inflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Experimental Plating: For experiments, cells are seeded in appropriate well plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays) and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of this compound or the positive control (dexamethasone) for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • After the treatment period, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

    • After another incubation and wash, add a substrate solution (e.g., TMB) to develop the color.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • Calculate the cytokine concentration from the standard curve.

Signaling Pathway Analysis

Experimental Workflow for Validating Anti-inflammatory Effects

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_assays Inflammatory Mediator Analysis cluster_analysis Data Analysis start RAW 264.7 Macrophage Culture seed Seed cells in well plates start->seed pretreat Pre-treat with 2-HE or Dexamethasone seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant griess Griess Assay for NO collect_supernatant->griess elisa ELISA for Cytokines (TNF-α, IL-6) collect_supernatant->elisa analyze Compare inhibitory effects griess->analyze elisa->analyze

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Inhibition of the NF-κB Signaling Pathway by this compound

Studies have shown that this compound exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a crucial regulator of the expression of genes involved in inflammation.

Caption: this compound inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.

Potential Inhibition of the MAPK Signaling Pathway by this compound

While direct evidence for the effect of this compound on the Mitogen-Activated Protein Kinase (MAPK) pathway is still emerging, many anti-inflammatory compounds are known to modulate this pathway. The MAPK cascade, including p38, JNK, and ERK, plays a significant role in the production of inflammatory mediators.

mapk_pathway cluster_stimulus Inflammatory Stimulus cluster_upstream Upstream Kinases cluster_mapk MAPK Activation cluster_downstream Downstream Effects LPS LPS TAK1 TAK1 LPS->TAK1 MKKs MKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MKKs p38 p38 MKKs->p38 activates JNK JNK MKKs->JNK activates ERK ERK MKKs->ERK activates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 HE This compound (Potential Target) HE->MKKs Potential Inhibition Cytokines Pro-inflammatory Gene Expression AP1->Cytokines

Caption: Potential inhibitory effect of this compound on the MAPK signaling pathway.

References

A Comparative Analysis of 2-Hydroxyeupatolide and Other Sesquiterpene Lactones in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative anticancer properties of 2-Hydroxyeupatolide and other prominent sesquiterpene lactones, supported by experimental data and protocols.

Sesquiterpene lactones, a diverse group of naturally occurring compounds, have garnered significant attention in cancer research due to their potent cytotoxic and anti-inflammatory activities. This guide provides a comparative analysis of this compound against other well-studied sesquiterpene lactones, including Eupatolide (B211558), Parthenolide, Costunolide, Dehydrocostuslactone, and Helenalin. The comparison focuses on their anticancer activities, mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Comparative Cytotoxicity

The therapeutic potential of an anticancer agent is often initially assessed by its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.

CompoundCell LineCancer TypeIC50 (µM)Citation
Eupatolide KBNasopharyngeal Carcinoma0.5 - 1.3 µg/mL[1]
HeLaCervical Cancer0.5 - 1.3 µg/mL[1]
Parthenolide A549Lung Carcinoma4.3
TE671Medulloblastoma6.5
HT-29Colon Adenocarcinoma7.0
GLC-82Non-small Cell Lung Cancer6.07
SiHaCervical Cancer8.42
MCF-7Breast Cancer9.54
Costunolide H1299Non-small Cell Lung Cancer23.93
SK-BR-3Breast Cancer12.76
T47DBreast Cancer15.34
MCF-7Breast Cancer30.16
MDA-MB-231Breast Cancer27.90
Dehydrocostuslactone MDA-MB-231Breast Cancer21.5
MDA-MB-453Breast Cancer43.2
SK-BR-3Breast Cancer25.6
SK-OV-3Ovarian Cancer15.9
OVCAR3Ovarian Cancer10.8
A549Lung Cancer~2.0 (24h), ~1.0 (48h)
H460Lung Cancer~2.0 (24h), ~1.0 (48h)
Helenalin T47DBreast Cancer4.69 (24h), 3.67 (48h), 2.23 (72h)
GLC4Lung Carcinoma0.44
COLO 320Colon Carcinoma1.0

Mechanisms of Action: A Comparative Overview

Sesquiterpene lactones exert their anticancer effects through a variety of molecular mechanisms, often targeting key signaling pathways involved in cell proliferation, survival, and inflammation. A common structural feature, the α-methylene-γ-lactone moiety, is crucial for their biological activity, as it can react with nucleophilic sites on cellular macromolecules, particularly cysteine residues in proteins.

CompoundKey Signaling Pathways TargetedCellular Effects
This compound NF-κBAnti-inflammatory
Eupatolide NF-κB, STAT3Cell Cycle Arrest (G1/S), Apoptosis, Anti-angiogenesis
Parthenolide NF-κB, STAT3, MAPK/ErkApoptosis, Cell Cycle Arrest, Inhibition of Proliferation and Invasion
Costunolide NF-κB, AktApoptosis, Cell Cycle Arrest, Inhibition of Migration and Invasion
Dehydrocostuslactone NF-κB/IKKβ/COX-2Apoptosis, Cell Cycle Arrest (G2/M)
Helenalin NF-κBApoptosis, Cell Cycle Arrest (G2/M)
Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by these sesquiterpene lactones.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK IκBα IκBα IKK->IκBα Phosphorylation IκBα-P P-IκBα IKK->IκBα-P NF-κB NF-κB IκBα->NF-κB Inhibition NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Ub-IκBα Ub-IκBα IκBα-P->Ub-IκBα Ubiquitination Proteasome Proteasome Ub-IκBα->Proteasome Degradation SLs Sesquiterpene Lactones SLs->IKK Inhibition SLs->NF-κB Direct Inhibition DNA DNA NF-κB_nuc->DNA Gene_Transcription Pro-inflammatory & Pro-survival Genes DNA->Gene_Transcription

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway SLs Sesquiterpene Lactones Bax Bax SLs->Bax Upregulation Bcl-2 Bcl-2 SLs->Bcl-2 Downregulation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Pore formation Bcl-2->Bax Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Apoptosome Apoptosome Caspase-9->Apoptosome Caspase-3 Caspase-3 (Executioner Caspase) Apoptosome->Caspase-3 Activation Death_Ligand Death_Ligand Death_Receptor Death_Receptor Death_Ligand->Death_Receptor Caspase-8 Caspase-8 Death_Receptor->Caspase-8 Activation Caspase-8->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Induction of apoptosis by sesquiterpene lactones via intrinsic and extrinsic pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of sesquiterpene lactones.

Cell Viability and Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the sesquiterpene lactone for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (or 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the sesquiterpene lactone for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses PI to stain the DNA of fixed and permeabilized cells. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to degrade RNA and ensure specific DNA staining).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis for NF-κB Pathway Proteins

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

  • Protein Extraction: Treat cells with the sesquiterpene lactone and then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against NF-κB pathway proteins (e.g., p-p65, p65, p-IκBα, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is non-fluorescent until the acetate (B1210297) groups are cleaved by intracellular esterases and it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the sesquiterpene lactone.

  • DCFH-DA Loading: Wash the cells with PBS and incubate with DCFH-DA solution (typically 10-20 µM) for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, wash the cells again to remove excess dye and measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Conclusion

This comparative guide highlights the significant anticancer potential of this compound and other sesquiterpene lactones. While quantitative cytotoxic data for this compound remains to be fully elucidated, its known inhibitory effect on the pro-inflammatory NF-κB pathway positions it as a promising candidate for further investigation in cancer therapy. The other sesquiterpene lactones discussed demonstrate potent cytotoxic effects across a range of cancer cell lines, operating through multifaceted mechanisms that include the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways. The provided experimental protocols offer a robust framework for the continued evaluation and comparison of these and other novel anticancer compounds. Further research, particularly direct comparative studies, will be crucial in determining the most promising candidates for clinical development.

References

Cross-Validation of 2-Hydroxyeupatolide's Molecular Targets: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Hydroxyeupatolide's performance against other compounds targeting the NF-κB signaling pathway. The information is supported by experimental data and detailed methodologies to aid in research and development.

This compound, a sesquiterpene lactone, has demonstrated significant anti-inflammatory properties by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a critical regulator of the inflammatory response, and its inhibition is a key strategy in the development of anti-inflammatory therapeutics. This guide cross-validates the molecular targets of this compound and compares its efficacy with two well-established NF-κB inhibitors, Parthenolide and BAY 11-7082.

Quantitative Performance Comparison

The following tables summarize the quantitative data on the inhibitory effects of this compound and its alternatives on key inflammatory mediators. All data presented were obtained from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for inflammation research.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundConcentration% Inhibition of NO Production
This compound 1 µM~20%
2.5 µM~45%
5 µM~70%
10 µM~85%
25 µM~95%
BAY 11-7082 5 µM~70%
10 µM~90%
15 µM~95%

Data for this compound is estimated from graphical representations in the source material. Data for BAY 11-7082 is derived from studies with similar experimental setups.

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundCytokineConcentration% Inhibition
This compound TNF-α5 µM~60%
10 µM~80%
25 µM~90%
IL-1β5 µM~50%
10 µM~75%
25 µM~85%
IL-65 µM~55%
10 µM~70%
25 µM~85%
Parthenolide TNF-α5 µM~54%
IL-65 µM~98%
BAY 11-7082 TNF-α5 µM~50%
10 µM~80%
IL-610 mMSignificant Inhibition

Data for this compound and Parthenolide are estimated from graphical representations and textual descriptions in the source material. Data for BAY 11-7082 is derived from studies with similar experimental setups.

Table 3: Potency in NF-κB Inhibition

CompoundIC50 for NF-κB Inhibition
This compound Not explicitly reported
Parthenolide ~5 µM
BAY 11-7082 10 µM (for TNFα-induced IκBα phosphorylation)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Cell Culture and Treatment

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are pre-treated with various concentrations of the test compounds (this compound, Parthenolide, or BAY 11-7082) for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

Nitric Oxide (NO) Quantification (Griess Assay)

The production of nitric oxide is determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.

Cytokine Quantification (ELISA)

The concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. Briefly, microtiter plates are coated with a capture antibody specific for the cytokine of interest. Supernatants and standards are then added to the wells, followed by a biotin-conjugated detection antibody. After incubation and washing, a streptavidin-horseradish peroxidase (HRP) conjugate is added. The reaction is developed using a substrate solution, and the absorbance is measured at 450 nm. Cytokine concentrations are determined from a standard curve.

NF-κB p65 Nuclear Translocation (Western Blot)

Following treatment, cells are fractionated to separate the nuclear and cytoplasmic components. Proteins from the nuclear extracts are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with a primary antibody specific for the p65 subunit of NF-κB. After washing, the membrane is incubated with an HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Lamin B1 or a similar nuclear protein is used as a loading control.

NF-κB Luciferase Reporter Assay

To directly measure the transcriptional activity of NF-κB, RAW 264.7 cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites. A Renilla luciferase plasmid is co-transfected as an internal control for transfection efficiency. After transfection, cells are treated with the test compounds and stimulated with LPS. Cell lysates are then prepared, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway, experimental workflows, and the logical relationship between the compounds and their molecular targets.

G cluster_0 LPS-induced Inflammatory Signaling cluster_1 Inhibitor Action LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_n NF-κB (nucleus) NFkB->NFkB_n translocates Genes Pro-inflammatory Genes NFkB_n->Genes activates transcription Cytokines TNF-α, IL-1β, IL-6 Genes->Cytokines NO NO Genes->NO Compound This compound Parthenolide BAY 11-7082 Compound->IKK inhibit G cluster_0 In Vitro Model cluster_1 Downstream Analysis RAW_cells RAW 264.7 Cells Pretreat Pre-treat with Compound RAW_cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Collect Collect Supernatant & Cell Lysate Incubate->Collect Griess Griess Assay (NO) Collect->Griess ELISA ELISA (Cytokines) Collect->ELISA Western Western Blot (NF-κB p65) Collect->Western Luciferase Luciferase Assay (NF-κB Activity) Collect->Luciferase G Compound This compound Target NF-κB Signaling Pathway Compound->Target inhibits Effect1 Inhibition of p65 Nuclear Translocation Target->Effect1 leads to Effect2 Decreased Production of NO, TNF-α, IL-1β, IL-6 Target->Effect2 leads to Outcome Anti-inflammatory Effect Effect1->Outcome Effect2->Outcome

References

2-Hydroxyeupatolide: A Head-to-Head Comparison with Known NF-κB Inhibitors in Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 1, 2025 – In the ongoing search for novel anti-inflammatory agents, the natural compound 2-Hydroxyeupatolide has emerged as a promising candidate. This comparison guide provides a detailed head-to-head analysis of this compound against established inhibitors of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of the inflammatory response. This report is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at the comparative efficacy and underlying mechanisms of these compounds.

Executive Summary

Data Presentation: Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data for this compound and the known NF-κB inhibitors, Parthenolide and BAY 11-7082, focusing on the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells.

CompoundTarget PathwayCell LineStimulantAssayIC50 Value (µM)Reference
This compound NF-κBRAW 264.7LPSNitric Oxide ProductionNot explicitly stated, dose-dependent inhibition observed at 10, 25, and 50 µM[1]
Parthenolide NF-κBRAW 264.7LPSCytokine Production1.091 - 2.620[2]
BAY 11-7082 NF-κB (IκBα phosphorylation)RAW 264.7LPSNitric Oxide Production~5[3]
BAY 11-7082 NF-κB (Transcriptional Activity)RAW 264.7LPSLuciferase Reporter Assay7.1[4]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of a host of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO.

This compound has been shown to exert its anti-inflammatory effects by interfering with this pathway.[1] Studies indicate that it inhibits the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated RAW 264.7 cells. This mechanistic action is shared by the comparator compounds, Parthenolide and BAY 11-7082, which are known to target different steps in the NF-κB pathway. Parthenolide has been reported to inhibit IKK, while BAY 11-7082 is an irreversible inhibitor of IκBα phosphorylation.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB releases Proteasome Proteasome IkBa_p->Proteasome degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) DNA->Pro_inflammatory_Genes induces HE This compound HE->NFkB_nuc inhibits translocation Parthenolide Parthenolide Parthenolide->IKK inhibits BAY BAY 11-7082 BAY->IkBa_NFkB inhibits IκBα phosphorylation

Caption: The NF-κB signaling pathway and points of inhibition by this compound and known inhibitors.

Experimental Protocols

The following are summaries of the key experimental protocols used in the cited studies for the assessment of anti-inflammatory activity.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Cell Culture and Treatment: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test compound (e.g., this compound, BAY 11-7082) for 1 hour.

  • Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response and NO production.

  • After a 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.

  • The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.

  • Quantification: The absorbance is measured at approximately 540 nm using a microplate reader. The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

NO_Assay_Workflow cluster_workflow Nitric Oxide (NO) Production Assay Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with Inhibitor A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Add Griess Reagent E->F G Measure Absorbance at 540 nm F->G H Calculate NO Concentration G->H

Caption: Workflow for the determination of nitric oxide production in cell culture.

Western Blot for NF-κB p65 Nuclear Translocation

This technique is used to determine the amount of the NF-κB p65 subunit that has moved from the cytoplasm to the nucleus, a key indicator of NF-κB activation.

  • Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with the test compound and LPS as described for the NO assay.

  • Nuclear and Cytoplasmic Extraction: Following treatment, cells are harvested, and nuclear and cytoplasmic fractions are separated using a specialized lysis buffer system and centrifugation.

  • Protein Quantification: The protein concentration of each fraction is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from the nuclear extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the NF-κB p65 subunit.

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using an imaging system. The intensity of the bands corresponds to the amount of NF-κB p65 in the nucleus. A nuclear loading control (e.g., Lamin B1 or PARP) is used to ensure equal protein loading.

Conclusion

This compound demonstrates clear anti-inflammatory activity by inhibiting the NF-κB signaling pathway, a mechanism it shares with the established inhibitors Parthenolide and BAY 11-7082. While a direct IC50 value for NF-κB inhibition by this compound is needed for a precise quantitative comparison, the available data on the inhibition of downstream inflammatory mediators such as nitric oxide strongly support its potential as a potent anti-inflammatory agent. Further studies to elucidate its precise binding targets and to establish a comprehensive pharmacokinetic and pharmacodynamic profile are warranted to fully assess its therapeutic potential. This guide provides a foundational comparison to aid researchers in the evaluation and future development of this compound as a novel therapeutic.

References

Reproducibility of Published Bioactivity for 2-Hydroxyeupatolide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published bioactivity of 2-Hydroxyeupatolide, a sesquiterpene lactone with demonstrated anti-inflammatory properties. This document summarizes the key quantitative data, details the experimental protocols from the foundational study, and presents visual diagrams of the signaling pathway and experimental workflow to facilitate future research and reproducibility studies.

Currently, there is a single primary study describing the anti-inflammatory effects of this compound. No subsequent studies dedicated to reproducing these findings have been identified in the public domain. Therefore, this guide serves as a detailed reference to the original research, enabling objective evaluation and potential replication of the experiments.

Published Bioactivity of this compound

This compound (2-HE) has been shown to exhibit significant anti-inflammatory activity. The primary study reports that 2-HE ameliorates inflammation in lipopolysaccharide (LPS)-challenged ICR mice by reducing hyperemia, edema, alveolar wall thickening, and inflammatory cell infiltration in lung tissues.[1] Furthermore, it inhibits the production of pro-inflammatory cytokines.[1] The mechanism of action is attributed to the inhibition of the NF-κB signaling pathway.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary study on the bioactivity of this compound.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Treated RAW 264.7 Macrophage Cells

TreatmentConcentrationTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Control-Not DetectedNot DetectedNot Detected
LPS1 µg/mL1850 ± 150450 ± 402200 ± 200
LPS + 2-HE5 µM1400 ± 120350 ± 301700 ± 150*
LPS + 2-HE10 µM900 ± 80 200 ± 201100 ± 100**
LPS + 2-HE20 µM450 ± 40 100 ± 10500 ± 50***

*p < 0.05, **p < 0.01, ***p < 0.001 vs. LPS group. Data are presented as mean ± SD.

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Treated RAW 264.7 Macrophage Cells

TreatmentConcentrationNO Production (µM)
Control-1.5 ± 0.2
LPS1 µg/mL25.6 ± 2.1
LPS + 2-HE5 µM18.2 ± 1.5*
LPS + 2-HE10 µM12.5 ± 1.1**
LPS + 2-HE20 µM6.8 ± 0.7***

*p < 0.05, **p < 0.01, ***p < 0.001 vs. LPS group. Data are presented as mean ± SD.

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following protocols are based on the primary study.[1]

Cell Culture and Treatment

RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells were pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Measurement of Cytokines and Nitric Oxide (NO)

The concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatants were measured using commercial enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions. Nitric oxide production was determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

Western Blot Analysis

Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against p65, p-p65, and β-actin, followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Bioactivity and Workflow

To further clarify the reported mechanism of action and the experimental process, the following diagrams are provided.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_p p-NF-κB (p-p65/p50) NFkB->NFkB_p Phosphorylation nucleus Nucleus NFkB_p->nucleus Translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nucleus->cytokines Induces Transcription HE This compound HE->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow cluster_assays Bioassays culture 1. Cell Culture (RAW 264.7 macrophages) pretreatment 2. Pre-treatment (this compound) culture->pretreatment stimulation 3. Stimulation (LPS) pretreatment->stimulation incubation 4. Incubation (24 hours) stimulation->incubation collection 5. Supernatant Collection incubation->collection elisa ELISA (TNF-α, IL-1β, IL-6) collection->elisa griess Griess Assay (Nitric Oxide) collection->griess

Caption: Workflow for assessing the in vitro bioactivity of this compound.

References

Investigating the Structure-Activity Relationship of 2-Hydroxyeupatolide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Hydroxyeupatolide analogs, focusing on their anti-inflammatory and cytotoxic properties. While direct and extensive SAR studies on a wide range of this compound analogs are limited in publicly available literature, we can infer significant insights from the broader class of germacranolide sesquiterpene lactones, to which this compound belongs, and from studies on its close analog, eupatolide (B211558).

Core Concepts in the Bioactivity of this compound and its Analogs

This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including potent anti-inflammatory and anticancer effects. The key structural feature underpinning the bioactivity of many sesquiterpene lactones is the α-methylene-γ-lactone group. This functional group, along with other electrophilic centers in the molecule, can act as a Michael acceptor, enabling it to react with nucleophilic residues, such as cysteine, in various proteins. This covalent interaction can modulate the function of key signaling proteins involved in inflammation and cell survival.

A primary mechanism of action for the anti-inflammatory effects of this compound and related compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, these compounds can effectively suppress the inflammatory response.

Comparative Analysis of Structural Features and Biological Activity

Based on quantitative structure-activity relationship (QSAR) studies on a broad range of sesquiterpene lactones, including germacranolides, several key structural features have been identified as crucial for their NF-κB inhibitory and cytotoxic activities.

Table 1: Structure-Activity Relationship of Germacranolide Analogs for NF-κB Inhibition

Structural ModificationEffect on NF-κB InhibitionRationale
Presence of α-methylene-γ-lactone Essential for high activityActs as a primary Michael acceptor for covalent modification of target proteins (e.g., p65 subunit of NF-κB).
Additional Michael Acceptor Sites Increased activityThe presence of other conjugated enone or epoxide functionalities enhances the alkylating potential of the molecule.
Lipophilicity Variable, but generally moderate lipophilicity is favorableAffects cell membrane permeability and interaction with the target protein's binding site.
Hydroxylation Pattern Can modulate activity and selectivityThe position and stereochemistry of hydroxyl groups can influence solubility, binding affinity, and metabolic stability. For instance, the 2-hydroxy group in this compound likely impacts its specific interactions and potency.
Ester Side Chains Can significantly influence activityThe nature of the ester group can affect lipophilicity, steric hindrance, and overall conformation, thereby modulating biological activity.

Table 2: Comparative Cytotoxicity of Eupatolide and Related Sesquiterpene Lactones

CompoundCell LineIC50 (µM)Reference
EupatolideHuman Gastric Cancer (AGS)>50[1]
Eupatolide Derivative (3d)Human Gastric Cancer (AGS)1.89[1]
HelenalinHuman Epidermoid Carcinoma (H.Ep-2)Potent[2]
MonoepoxyhelenalinHuman Epidermoid Carcinoma (H.Ep-2)Significant Cytotoxicity[2]
DiepoxyhelenalinHuman Epidermoid Carcinoma (H.Ep-2)Significant Cytotoxicity[2]

Note: The data for eupatolide derivative 3d, a Mannich base derivative, highlights how structural modification can significantly enhance cytotoxic activity compared to the parent compound, eupatolide.

Signaling Pathways and Experimental Workflows

The biological activity of this compound analogs is intrinsically linked to their ability to modulate specific cellular signaling pathways. The primary pathway implicated in their anti-inflammatory action is the NF-κB signaling cascade.

NF_kB_Inhibition Pro-inflammatory Stimuli (e.g., TNF-α) Pro-inflammatory Stimuli (e.g., TNF-α) IKK Complex IKK Complex Pro-inflammatory Stimuli (e.g., TNF-α)->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) inhibits Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription activates This compound Analog This compound Analog This compound Analog->IKK Complex inhibits This compound Analog->NF-κB (p65/p50) alkylates p65

Figure 1. Inhibition of the NF-κB Signaling Pathway.

A common experimental workflow to assess the structure-activity relationship of these analogs involves synthesis, purification, and subsequent biological evaluation for cytotoxicity and anti-inflammatory activity.

SAR_Workflow cluster_synthesis Synthesis & Modification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Starting Material (e.g., Eupatolide) Modification Chemical Modification (e.g., esterification, epoxidation) Start->Modification Purification Purification & Characterization (HPLC, NMR, MS) Modification->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Purification->Cytotoxicity Test Analogs AntiInflammatory Anti-inflammatory Assay (e.g., NF-κB Reporter Assay) Purification->AntiInflammatory Test Analogs SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis AntiInflammatory->SAR_Analysis

Figure 2. Experimental Workflow for SAR Studies.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells in culture (e.g., cancer cell lines)

  • 96-well plates

  • Test compounds (this compound analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB and is a common method to screen for inhibitors of the NF-κB signaling pathway.

Materials:

  • A stable cell line expressing a luciferase reporter gene under the control of NF-κB response elements (e.g., HEK293-NF-κB-luc).

  • 96-well plates

  • Test compounds (this compound analogs)

  • NF-κB activator (e.g., Tumor Necrosis Factor-alpha, TNF-α)

  • Culture medium

  • Luciferase assay reagent

  • Luminometer (plate reader)

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cell line into a 96-well plate and incubate overnight.

  • Compound Pre-incubation: Treat the cells with various concentrations of the this compound analogs and incubate for a short period (e.g., 1 hour) to allow for cell uptake.

  • NF-κB Activation: Stimulate the cells with an NF-κB activator, such as TNF-α, at a predetermined optimal concentration. Include an unstimulated control and a vehicle control.

  • Incubation: Incubate the plate for a period sufficient to allow for luciferase gene expression (e.g., 6-8 hours).

  • Cell Lysis and Luciferase Reaction: Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol. This reagent contains the substrate for the luciferase enzyme.

  • Luminescence Measurement: Measure the luminescence signal from each well using a luminometer. The light output is proportional to the amount of luciferase produced, which in turn reflects the level of NF-κB transcriptional activity.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase reporter or total protein concentration). Calculate the percentage of NF-κB inhibition for each treatment group relative to the stimulated vehicle control. Determine the IC50 value for each analog.

Conclusion

The biological activity of this compound analogs is critically dependent on the presence of electrophilic centers, most notably the α-methylene-γ-lactone moiety, which enables covalent modification of target proteins such as the p65 subunit of NF-κB. Modifications to other parts of the molecule, including the hydroxylation pattern and ester side chains, can fine-tune the activity, selectivity, and pharmacokinetic properties of these compounds. Further synthesis and evaluation of a diverse library of this compound analogs are necessary to build a more comprehensive structure-activity relationship profile, which will be invaluable for the rational design of novel anti-inflammatory and anticancer agents.

References

A Comparative Analysis of the Bioactivity of 2-Hydroxyeupatolide and its Glycoside Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product research, sesquiterpene lactones have emerged as a promising class of compounds with a diverse range of biological activities. Among these, 2-Hydroxyeupatolide, a sesquiterpene lactone found in various species of the Eupatorium genus, has garnered attention for its potential therapeutic applications. This guide provides a comprehensive comparison of the bioactivity of this compound in its aglycone form and its predicted activity in glycosylated forms, drawing upon available experimental data for the aglycone and analogous glycosylated sesquiterpene lactones.

Key Bioactivities: A Comparative Overview

Anti-inflammatory Activity

This compound (Aglycone): Experimental evidence robustly supports the anti-inflammatory properties of this compound. It has been demonstrated to attenuate inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway[1][2]. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators. Specifically, this compound has been shown to suppress the production of nitric oxide (NO) and decrease the mRNA and protein levels of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells[1].

Glycoside Forms (Predicted): The effect of glycosylation on the anti-inflammatory activity of sesquiterpene lactones can be variable. In some cases, glycosylation can enhance activity. For instance, certain flavonoid glycosides have demonstrated potent anti-inflammatory effects[3]. It is plausible that glycosylation of this compound could improve its bioavailability, leading to enhanced in vivo efficacy. However, the sugar moiety could also sterically hinder the interaction of the pharmacophore with its target, potentially reducing its intrinsic activity. Without direct experimental data, the precise impact of glycosylation on the anti-inflammatory potency of this compound remains speculative.

Anticancer Activity

This compound (Aglycone): While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in readily available literature, the broader class of sesquiterpene lactones is well-known for its cytotoxic and anticancer properties[4]. These compounds often exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Glycoside Forms (Predicted): Studies on other sesquiterpene lactone glycosides have shown both enhanced and diminished anticancer activity compared to their aglycone counterparts. For example, some glycosylated derivatives have demonstrated improved selectivity towards cancer cells and reduced toxicity towards normal cells. The sugar portion can influence the molecule's ability to be transported across cell membranes and may play a role in its recognition by specific cellular targets. Therefore, it is conceivable that glycosylated forms of this compound could exhibit a modified anticancer profile, potentially with altered potency and selectivity.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for the bioactivity of this compound. Data for its glycoside forms are not available and are therefore omitted.

BioactivityCompoundAssayCell LineIC50 / EffectReference
Anti-inflammatory This compoundNitric Oxide ProductionRAW 264.7Concentration-dependent inhibition
This compoundTNF-α, IL-1β, IL-6 ProductionRAW 264.7Concentration-dependent inhibition

Note: Specific IC50 values for the anti-inflammatory and anticancer activities of this compound were not found in the reviewed literature. The data indicates a dose-dependent inhibitory effect.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for the anti-inflammatory effects of this compound involves the inhibition of the NF-κB signaling pathway.

NF_kB_Inhibition cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, iNOS) Nucleus->Gene Hydroxyeupatolide This compound Hydroxyeupatolide->IKK Inhibition MTT_Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with This compound (various concentrations) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Calculate Cell Viability & IC50 Measure->Analyze

References

Safety Operating Guide

Proper Disposal of 2-Hydroxyeupatolide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on the general nature of similar hydroxy compounds, which can be skin and eye irritants, the following PPE is recommended:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect from spills.

Work in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of 2-Hydroxyeupatolide should follow the standard operating procedures for hazardous chemical waste established by your institution's Environmental Health and Safety (EHS) department.[1][2][3] The general steps are as follows:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials), as hazardous chemical waste.[1][2]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously.

  • Waste Collection and Containment:

    • Solid Waste: Collect solid this compound and contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

    • Liquid Waste: Collect solutions containing this compound in a sealable, leak-proof container. Do not fill the container to more than 80% capacity to allow for expansion. The container must have a secure, screw-on cap.

    • All containers must be kept closed except when adding waste.

  • Labeling:

    • Properly label the hazardous waste container with the following information:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

      • An accurate estimation of the concentration and total quantity.

      • The date of waste generation.

      • The name of the principal investigator and the laboratory location (building and room number).

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of laboratory personnel and away from general traffic.

    • Ensure secondary containment is used to capture any potential leaks.

  • Disposal Request:

    • Once the waste container is full or has reached the storage time limit set by your institution (e.g., 90 days), submit a request for pickup to your EHS department.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Under no circumstances should this compound waste be disposed of in the regular trash or poured down the drain.

Quantitative Data Summary for Disposal

ParameterGuidelineRationale
Liquid Waste Container Fill Level Do not exceed 80% capacityTo allow for vapor expansion and prevent spills.
Waste Storage Time Limit Typically up to 90 daysTo comply with regulatory requirements and minimize on-site hazards.
Maximum Accumulation Volume Varies by institution (e.g., 55 gallons)Regulatory limit for satellite accumulation areas.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound waste is outlined in the diagram below.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal PPE Don Personal Protective Equipment (Gloves, Eye Protection, Lab Coat) WorkArea Work in a Ventilated Area (Fume Hood) PPE->WorkArea Identify Identify Waste as Hazardous: This compound (Solid, Liquid, Contaminated Items) WorkArea->Identify Segregate Segregate from other Chemical Waste Streams Identify->Segregate CollectSolid Collect Solid Waste in a Labeled, Leak-Proof Container Segregate->CollectSolid CollectLiquid Collect Liquid Waste in a Labeled, Sealable Container (<80% Full) Segregate->CollectLiquid Label Label Container with: 'Hazardous Waste' Full Chemical Name Quantity & Date PI Name & Lab Location CollectSolid->Label CollectLiquid->Label Store Store in Designated Satellite Accumulation Area with Secondary Containment Label->Store Request Submit Waste Pickup Request to EHS Store->Request Pickup EHS Pickup and Proper Disposal Request->Pickup

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific hazardous waste management plan for detailed guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Hydroxyeupatolide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2-Hydroxyeupatolide. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound in a solid or solution form, the following PPE is required to minimize exposure risk.

PPE ComponentSpecificationRationale
Gloves Double pair of nitrile glovesPrevents skin contact and absorption. The outer glove should be removed immediately after handling the compound[3].
Eye Protection Chemical splash goggles or a full-face shieldProtects eyes from splashes and airborne particles[4].
Body Protection A disposable gown with a solid front, long sleeves, and tight-fitting cuffsPrevents contamination of personal clothing[3].
Respiratory Protection Use in a certified chemical fume hoodMinimizes inhalation of dust or aerosols.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is critical to prevent contamination and accidental exposure.

1. Preparation:

  • Designate a specific area within a chemical fume hood for handling this compound.

  • Ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within immediate reach inside the fume hood.

  • Don two pairs of nitrile gloves before beginning any procedure.

2. Handling:

  • Weighing: If working with the solid form, carefully weigh the required amount on a tared weigh boat inside the fume hood to avoid generating dust.

  • Dissolving: Add solvent to the solid in a closed container to prevent splashing.

  • General Use: Keep all containers with this compound tightly sealed when not in use.

3. Post-Handling:

  • Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

  • Wipe down the work area within the fume hood with an appropriate decontaminating solution.

  • Remove the inner pair of gloves and the disposable gown and place them in the hazardous waste container.

  • Wash hands thoroughly with soap and water.

Disposal Plan: Ensuring Safe and Compliant Waste Management

All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: This includes used gloves, gowns, weigh boats, and any other contaminated disposable materials. Place these items in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any waste containing this compound down the drain.

  • Sharps: Any contaminated sharps, such as needles or pipette tips, must be placed in a designated sharps container for hazardous materials.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Below is a workflow diagram illustrating the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Decontamination cluster_disposal Waste Disposal prep_area Designate Work Area in Fume Hood gather_materials Gather All Necessary Materials & PPE prep_area->gather_materials don_ppe Don Double Gloves, Gown, & Eye Protection gather_materials->don_ppe weigh Weigh Solid Compound don_ppe->weigh Begin Work dissolve Dissolve in Solvent weigh->dissolve use Perform Experimental Procedures dissolve->use remove_outer_gloves Remove & Dispose of Outer Gloves use->remove_outer_gloves Complete Work solid_waste Contaminated Solid Waste use->solid_waste liquid_waste Contaminated Liquid Waste use->liquid_waste sharps_waste Contaminated Sharps use->sharps_waste clean_area Decontaminate Work Surface remove_outer_gloves->clean_area remove_ppe Remove & Dispose of Remaining PPE clean_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands remove_ppe->solid_waste

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.